Uzansertib
Description
This compound is an orally available, small molecule and selective ATP-competitive pan-inhibitor of proviral integration sites for Moloney murine leukemia virus (PIM) kinases, with potential antineoplastic activity. Upon oral administration, this compound binds to and inhibits the activities of the three PIM isoforms, PIM1, PIM2 and PIM3. This prevents phosphorylation of their downstream targets and inhibits proliferation in cells that overexpress PIMs. PIMs, constitutively active proto-oncogenic serine/threonine kinases upregulated in various types of cancers, play key roles in tumor cell proliferation and survival.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(7R)-4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F3N5O3/c1-12-10-34(11-17(30)25(12)36)24-13-5-8-20(35)22(13)31-9-19(24)33-26(37)18-7-6-16(29)23(32-18)21-14(27)3-2-4-15(21)28/h2-4,6-7,9,12,17,20,25,35-36H,5,8,10-11,30H2,1H3,(H,33,37)/t12-,17+,20+,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTORCEYGCGXHDH-OVMXCRKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(C1O)N)C2=C3CCC(C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(C[C@H]([C@@H]1O)N)C2=C3CC[C@H](C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1620012-39-6 | |
| Record name | Uzansertib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620012396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UZANSERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0237X8153Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling Uzansertib: A Technical Guide to its Mechanism of Action in Hematologic Malignancies
For Immediate Release
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of uzasertib (TAK-901), an investigational multi-targeted kinase inhibitor, with a specific focus on its implications for hematologic malignancies. This document synthesizes preclinical data, outlines key experimental findings, and presents a clear picture of the signaling pathways affected by this potent anti-cancer agent.
Core Mechanism of Action: Dual Inhibition of Aurora and Other Key Kinases
Uzansertib is a potent inhibitor of Aurora A and Aurora B kinases, two families of serine/threonine kinases that are critical regulators of mitosis.[1][2] Overexpression of Aurora kinases is a common feature in various cancers, including hematologic malignancies, making them attractive therapeutic targets.[2]
The primary mechanism of action of uzasertib in inducing cancer cell death is through the inhibition of Aurora B kinase.[2] This inhibition disrupts the proper segregation of chromosomes during mitosis, leading to the formation of polyploid cells and subsequent apoptotic cell death.[1][2] A key biomarker of this activity is the suppression of phosphorylation of histone H3, a direct substrate of Aurora B kinase.[2]
Beyond its effects on Aurora kinases, uzasertib has been shown to inhibit other kinases implicated in cancer cell proliferation and survival, notably Fms-like tyrosine kinase 3 (FLT3) and Fibroblast growth factor receptor 2 (FGFR2).[1][2] This multi-targeted approach may offer a broader therapeutic window and potentially overcome resistance mechanisms.
While Aurora kinases and Polo-like kinase 1 (PLK1) are both key regulators of mitosis, current evidence does not definitively establish direct, potent inhibition of PLK1 by uzasertib. The profound mitotic disruption observed with uzasertib treatment is primarily attributed to its potent inhibition of the Aurora kinase family.
Quantitative Data: In Vitro Efficacy of this compound
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values highlight its efficacy in hematologic malignancy cell lines.
| Cell Line | Cancer Type | IC50 (nM) | EC50 (nM) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | 40 - 500 (range) | - | [1][2] |
| MOLM-13 | Acute Myeloid Leukemia | Not explicitly stated | - | |
| MV-4-11 | Acute Myeloid Leukemia | Not explicitly stated | - | |
| KG-1 | Acute Myeloid Leukemia | Not explicitly stated | - |
Biochemical IC50 Values:
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the mechanism of action of uzasertib.
Cell Proliferation Assay
-
Cell Seeding: Hematologic malignancy cell lines (e.g., HL-60, MOLM-13, MV-4-11, KG-1) are seeded in 96-well plates at a predetermined density.
-
Drug Treatment: Cells are treated with a serial dilution of uzasertib or vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as one based on the measurement of ATP (e.g., CellTiter-Glo®) or cellular reductase activity (e.g., MTT or WST-1).
-
Data Analysis: Luminescence or absorbance is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.
Western Blot for Histone H3 Phosphorylation
-
Cell Lysis: Cells treated with uzasertib or vehicle control are harvested and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated histone H3 (e.g., phospho-Histone H3 (Ser10)). A primary antibody against total histone H3 or a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis by Flow Cytometry
-
Cell Fixation: Cells treated with uzasertib or vehicle control are harvested and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium iodide (PI), in a solution containing RNase A to prevent staining of double-stranded RNA.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, and G2/M) and the presence of a sub-G1 peak (indicative of apoptosis) or polyploid populations are quantified using appropriate software.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by uzasertib and a typical experimental workflow for its characterization.
Clinical Development
A Phase 1 clinical trial (NCT00935844) has been completed to evaluate the safety, tolerability, and pharmacokinetics of uzasertib in patients with advanced solid tumors and lymphoma. The results of this trial are crucial for understanding the clinical potential of uzasertib in hematologic malignancies. Further investigation into the published data from this trial is recommended for a complete picture of its clinical profile.
Conclusion
This compound is a potent, multi-targeted kinase inhibitor with a primary mechanism of action centered on the inhibition of Aurora B kinase. This leads to mitotic catastrophe and apoptosis in cancer cells. Its efficacy in preclinical models of hematologic malignancies, coupled with its multi-targeted nature, positions uzasertib as a promising therapeutic agent. Further clinical investigation is warranted to fully define its role in the treatment of various hematologic cancers.
References
Uzansertib: A Technical Guide to its Impact on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uzansertib (also known as INCB053914) is a potent and selective, ATP-competitive, small molecule inhibitor of the three isoforms of the Proviral Integration site for Moloney murine leukemia virus (PIM) serine/threonine kinases: PIM1, PIM2, and PIM3.[1] PIM kinases are crucial mediators in various cellular processes, including cell cycle progression, survival, and proliferation. Their upregulation is a known factor in the tumorigenesis of various cancers, particularly hematologic malignancies, making them a significant target for anti-cancer drug development.[2] This technical guide provides an in-depth overview of the downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.
Core Mechanism of Action
This compound exerts its therapeutic effect by binding to the ATP-binding pocket of PIM kinases, thereby preventing the phosphorylation of their downstream substrates. This inhibition disrupts the signaling cascades that promote cancer cell growth and survival.
Quantitative Analysis of this compound's Potency and Cellular Effects
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key inhibitory concentrations.
Table 1: In Vitro Inhibitory Activity of this compound against PIM Kinases
| Target | IC50 (nM) |
| PIM1 | 0.24[1][3] |
| PIM2 | 30[1][3] |
| PIM3 | 0.12[1][3] |
Table 2: Anti-proliferative Activity of this compound in Hematologic Malignancy Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| MOLM-16 | Acute Myeloid Leukemia (AML) | 13.2 - 230.0 (range)[3] |
| Pfeiffer | Diffuse Large B-cell Lymphoma (DLBCL) | 13.2 - 230.0 (range)[3] |
| KMS-12-PE/BM | Multiple Myeloma (MM) | 13.2 - 230.0 (range)[3] |
| Various | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 13.2 - 230.0 (range)[3] |
| Various | Mantle Cell Lymphoma (MCL) | 13.2 - 230.0 (range)[3] |
Table 3: Inhibition of Downstream Substrate Phosphorylation by this compound
| Cell Line | Substrate | IC50 (nM) |
| MOLM-16 | pBAD | 4[3] |
| KMS-12-BM | pBAD | 27[3] |
| MOLM-16 Tumors (in vivo) | pBAD | 70[3] |
| KMS-12-BM Tumors (in vivo) | pBAD | 145[3] |
Downstream Signaling Pathways Modulated by this compound
This compound, through its inhibition of PIM kinases, impacts several critical downstream signaling pathways that regulate cell fate.
The PI3K/Akt/mTOR Pathway
PIM kinases are known to phosphorylate and activate several components of the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival. This compound treatment leads to a dose-dependent decrease in the phosphorylation of key mTORC1 substrates, including the ribosomal protein S6 kinase (p70S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3] This inhibition of protein synthesis machinery contributes to the anti-proliferative effects of the drug.
Figure 1: this compound's effect on the mTORC1 signaling pathway.
The Apoptotic Pathway
PIM kinases promote cell survival by phosphorylating and inactivating pro-apoptotic proteins. A key substrate in this context is the Bcl-2-associated death promoter (BAD). Phosphorylation of BAD by PIM kinases prevents it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby suppressing apoptosis. This compound treatment leads to a reduction in BAD phosphorylation, promoting its pro-apoptotic function.[1][3]
References
The Role of Uzansertib in Regulating Apoptosis and Cell Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uzansertib (formerly known as onvansertib or NMS-1286937) is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1][2] Its mechanism of action centers on the disruption of the cell cycle and the induction of apoptosis in cancer cells, making it a promising candidate for cancer therapy. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound exerts its effects on apoptosis and the cell cycle, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanism of Action: PLK1 Inhibition
This compound functions as an ATP-competitive inhibitor of PLK1.[2] PLK1 is a serine/threonine kinase that plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[2] By inhibiting PLK1, this compound disrupts these processes, leading to mitotic arrest and subsequent cell death.[2]
Regulation of the Cell Cycle
A hallmark of this compound's activity is its ability to induce cell cycle arrest, primarily at the G2/M phase.[1][3][4] This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to apoptosis.
Quantitative Effects on Cell Cycle Distribution
Studies in various cancer cell lines have demonstrated a dose-dependent increase in the G2 phase population following treatment with this compound.
| Cell Line | Cancer Type | This compound Concentration (nM) | Change in G2 Phase Population | Reference |
| ARK-1 | Uterine Serous Carcinoma | 25 | Increased from 31.75% to 42.50% | [3] |
| SPEC-2 | Uterine Serous Carcinoma | 50 | Increased from 21.10% to 49.52% | [3] |
| KLE | Endometrial Cancer | 50 | Increased from 14.5% to 31.6% | [4] |
| EC-023 | Endometrial Cancer | 50 | Increased from 16.3% to 28.7% | [4] |
Impact on Cell Cycle Regulatory Proteins
This compound treatment leads to alterations in the expression of key cell cycle regulatory proteins. Western blot analyses have shown a decrease in the expression of CDK2, CDK4, cyclin D1, and cyclin E2.[3][4] Furthermore, an increase in cyclin B, which is crucial for the progression into and out of mitosis, has been observed.[1]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells. This programmed cell death is a critical component of its anti-tumor activity.
Quantitative Analysis of Apoptosis
The pro-apoptotic effects of this compound have been quantified using various assays, including Annexin V staining and caspase activity assays.
| Cell Line | Cancer Type | This compound Concentration (nM) | Apoptotic Effect | Reference |
| ARK-1 | Uterine Serous Carcinoma | 25 | 1.38-fold increase in cleaved caspase-3 activity | [3] |
| SPEC-2 | Uterine Serous Carcinoma | 50 | 2.21-fold increase in cleaved caspase-3 activity | [3] |
| Medulloblastoma Cells | Medulloblastoma | Not Specified | Marked enhancement of Annexin V positive population | [1] |
| Medulloblastoma Cells | Medulloblastoma | Not Specified | Time-dependent activation of caspase 3/7 | [1][5] |
Modulation of Apoptotic Signaling Pathways
This compound-induced apoptosis is mediated through the modulation of key signaling molecules. Western blotting has revealed an increase in the expression of the pro-apoptotic protein BAX and a decrease in the anti-apoptotic proteins Mcl-1 and Bcl-2.[3][4] Furthermore, this compound treatment leads to increased levels of cleaved PARP, a hallmark of apoptosis.[1]
Key Signaling Pathways Modulated by this compound
This compound's effects on the cell cycle and apoptosis are orchestrated through its influence on several critical signaling pathways.
PLK1-Mediated Signaling Pathway
The primary pathway affected by this compound is the PLK1 signaling cascade. Inhibition of PLK1 disrupts the normal progression of mitosis, leading to G2/M arrest and the induction of apoptosis.
Caption: this compound inhibits PLK1, leading to G2/M arrest and apoptosis.
Downstream Signaling Cascades
Inhibition of PLK1 by this compound has been shown to impact downstream signaling pathways, including the AKT/mTOR and ERK pathways, which are crucial for cell survival and proliferation.[3][6] Downregulation of these pathways contributes to the anti-tumor effects of this compound.
Caption: this compound inhibits PLK1, downregulating pro-survival pathways.
Detailed Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 24 hours.
-
Cell Harvesting: Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in 70% ice-cold ethanol while vortexing gently. Incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Caption: Experimental workflow for cell cycle analysis.
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic cells after this compound treatment.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Caption: Experimental workflow for apoptosis analysis.
Western Blot Analysis
Objective: To determine the expression levels of proteins involved in cell cycle and apoptosis.
Methodology:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin B1, CDK4, BAX, Bcl-2, cleaved PARP) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates significant anti-tumor activity by targeting the fundamental cellular processes of cell division and survival. Its ability to induce G2/M arrest and trigger apoptosis through the inhibition of PLK1 and modulation of downstream signaling pathways underscores its potential as a valuable therapeutic agent in oncology. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the role of this compound in cancer treatment.
References
- 1. A novel PLK1 inhibitor onvansertib effectively sensitizes MYC-driven medulloblastoma to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 3. Onvansertib inhibits cell proliferation and increases sensitivity to paclitaxel in uterine serous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Onvansertib exhibits anti-proliferative and anti-invasive effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PLK1 inhibition enhances gemcitabine-induced apoptosis through PLK1-dependent ERK1/2-Bim and AKT1/Noxa signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Uzansertib (INCB053914): A Comprehensive Technical Guide to its Chemical Structure, Properties, and Preclinical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uzansertib (also known as INCB053914) is a potent and selective, orally bioavailable, ATP-competitive pan-inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases.[1][2] The PIM kinase family, consisting of three isoforms (PIM1, PIM2, and PIM3), plays a crucial role in regulating cell proliferation, survival, and metabolism.[2] These kinases are often found to be overexpressed in a variety of hematologic malignancies and solid tumors, making them an attractive target for anticancer therapies.[2] this compound has demonstrated broad anti-proliferative activity across a range of hematologic tumor cell lines and has been investigated in clinical trials for advanced malignancies.[3][] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key preclinical experimental data for this compound.
Chemical Structure and Properties
This compound is a synthetic organic small molecule.[5] Its chemical identity and key physicochemical properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | N-[(7R)-4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide |
| SMILES | C[C@H]1CN(C--INVALID-LINK--N)C2=C3CC--INVALID-LINK--O[3] |
| Molecular Formula | C₂₆H₂₆F₃N₅O₃[3][6] |
| CAS Number | 1620012-39-6[3][6] |
| Physicochemical Property | Value |
| Molecular Weight | 513.5 g/mol [3] |
| Appearance | White to off-white solid[] |
| Solubility | Soluble in DMSO (100 mg/mL)[] |
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive pan-inhibitor of PIM kinases, binding to the ATP-binding pocket of the enzymes and preventing the phosphorylation of their downstream substrates.[1][7] The PIM kinases are key downstream effectors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and share overlapping substrates with the phosphatidylinositol 3-kinase (PI3K)/AKT signaling cascade.[8] By inhibiting all three PIM isoforms, this compound effectively blocks these critical cell survival and proliferation pathways.
The inhibitory activity of this compound against the PIM kinase isoforms is summarized in the table below:
| Target | IC₅₀ (nM) |
| PIM1 | 0.24[][7] |
| PIM2 | 30[][7] |
| PIM3 | 0.12[][7] |
The following diagram illustrates the PIM kinase signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Biochemical Kinase Assay
A likely method for determining the IC₅₀ values of this compound against PIM kinases is the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced in a kinase reaction, which is proportional to the kinase activity.
Workflow Diagram:
Methodology:
-
Reagent Preparation: Recombinant human PIM1, PIM2, and PIM3 kinases, a suitable peptide substrate, and ATP are prepared in a kinase reaction buffer. A serial dilution of this compound is prepared in DMSO and then diluted in the reaction buffer.
-
Kinase Reaction: The kinase, substrate, and this compound are incubated together in a 384-well plate. The reaction is initiated by the addition of ATP.
-
Reaction Termination and ATP Depletion: After incubation, ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to convert the produced ADP into ATP and to generate a luminescent signal via a luciferase reaction.
-
Data Acquisition and Analysis: The luminescence is measured using a plate reader. The IC₅₀ values are calculated by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay
The anti-proliferative effects of this compound on various hematologic cancer cell lines can be determined using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.
Workflow Diagram:
Methodology:
-
Cell Seeding: Hematologic cancer cell lines (e.g., MOLM-16, KMS-12-BM) are seeded in 96-well opaque-walled plates.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) and incubated for 72 hours.
-
Assay Procedure: The plates are equilibrated to room temperature. CellTiter-Glo® Reagent is added to each well, and the contents are mixed on an orbital shaker to induce cell lysis. After a brief incubation to stabilize the luminescent signal, the luminescence is measured.
-
Data Analysis: The 50% growth inhibition (GI₅₀) values are determined from the dose-response curves.
Western Blot Analysis of Downstream Substrate Phosphorylation
Western blotting is used to assess the effect of this compound on the phosphorylation of key downstream substrates of the PIM kinases, such as BAD and 4E-BP1.
Methodology:
-
Cell Treatment and Lysis: Cancer cell lines are treated with various concentrations of this compound for a specified time (e.g., 2-4 hours). The cells are then harvested and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Electrophoresis: Protein concentration in the lysates is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Protein Transfer and Blocking: The separated proteins are transferred to a nitrocellulose or PVDF membrane. The membrane is then blocked with a solution such as 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-BAD (Ser112), anti-phospho-4E-BP1 (Thr37/46)) and total protein as a loading control, typically overnight at 4°C. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Imaging: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and an imaging system.
In Vivo Tumor Xenograft Studies
The anti-tumor efficacy of this compound is evaluated in vivo using human tumor xenograft models in immunocompromised mice.
Methodology:
-
Animal Model and Tumor Implantation: Severe combined immunodeficient (SCID) mice are subcutaneously inoculated with human hematologic cancer cells, such as MOLM-16 (acute myeloid leukemia) or KMS-12-BM (multiple myeloma).
-
Drug Formulation and Administration: this compound is formulated in a vehicle suitable for oral gavage, such as 0.5% methylcellulose in water. Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. This compound is administered orally, typically once or twice daily, at various doses (e.g., 10-100 mg/kg).
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length × width²)/2.
-
Pharmacodynamic and Pharmacokinetic Analyses: At the end of the study, or at specific time points, tumors and plasma can be collected to assess the levels of phosphorylated downstream targets (pharmacodynamics) and the concentration of this compound (pharmacokinetics).
Conclusion
This compound (INCB053914) is a potent pan-PIM kinase inhibitor with a well-defined chemical structure and mechanism of action. Preclinical studies have demonstrated its ability to inhibit PIM kinase activity, suppress the phosphorylation of downstream signaling molecules, and inhibit the proliferation of various hematologic cancer cell lines both in vitro and in vivo. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and other similar targeted therapies. The data summarized herein underscore the potential of this compound as a therapeutic agent for the treatment of cancers with dysregulated PIM kinase signaling.
References
Uzansertib (INCB053914): A Technical Whitepaper on its Discovery and Preclinical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, preclinical characterization, and synthesis of Uzansertib (also known as INCB053914), a potent, orally bioavailable, ATP-competitive pan-inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. PIM kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are implicated in the regulation of cell proliferation, survival, and apoptosis, and their overexpression is associated with various hematologic malignancies and solid tumors. This compound was developed by Incyte Corporation and has been investigated in preclinical and clinical settings for its potential as an anticancer agent. While the development of this compound was ultimately discontinued, the compound remains a significant tool for research into PIM kinase biology and a noteworthy example of targeted drug discovery. This whitepaper details the mechanism of action, in vitro and in vivo efficacy, and available information on its chemical synthesis, supported by structured data tables, detailed experimental protocols, and signaling pathway diagrams.
Discovery and Rationale
The PIM kinases (PIM1, PIM2, and PIM3) are constitutively active serine/threonine kinases that play a crucial role in cell cycle progression and the inhibition of apoptosis.[1] Their status as proto-oncogenes and their upregulation in a variety of cancers make them attractive targets for therapeutic intervention.[1][2] The discovery of this compound stemmed from a rational drug design program aimed at identifying a potent, small-molecule inhibitor of all three PIM kinase isoforms.[3][4] The goal was to develop an ATP-competitive inhibitor that could effectively block the phosphorylation of downstream PIM kinase substrates, thereby inhibiting the proliferation of cancer cells that overexpress these kinases.[2][5]
This compound emerged as a lead candidate from these efforts, demonstrating potent and selective inhibition of the PIM kinase family.[3][4]
Chemical Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature, the compound was originally synthesized at Incyte Corporation.[3][4] The IUPAC name for this compound is N-[(7R)-4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide.[5] The molecular formula is C₂₆H₂₆F₃N₅O₃.[5]
The synthesis of such a complex molecule likely involves a multi-step process, potentially utilizing techniques such as palladium-catalyzed cross-coupling reactions for the formation of the biaryl system and stereoselective synthesis to establish the chiral centers in the piperidine and cyclopentapyridine rings.
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor of PIM1, PIM2, and PIM3 kinases.[5] By binding to the ATP-binding pocket of the PIM kinases, this compound prevents the transfer of phosphate from ATP to their downstream substrates.[2][5] This inhibition leads to a reduction in the phosphorylation of key proteins involved in cell survival and proliferation, such as the Bcl-2-associated death promoter (BAD), the 70 kDa ribosomal protein S6 kinase (p70S6K), and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[5] The dephosphorylation of BAD promotes apoptosis, while the inhibition of the p70S6K and 4E-BP1 pathway leads to a decrease in protein synthesis and cell growth.[5]
Caption: PIM Kinase Signaling Pathway and Inhibition by this compound.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent inhibitory activity against all three PIM kinase isoforms in biochemical assays.[6] Furthermore, it has shown broad anti-proliferative activity against a variety of hematologic tumor cell lines.[5]
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | IC₅₀ / GI₅₀ (nM) | Cell Lines | Reference |
| Biochemical Assay | |||
| PIM1 | 0.24 | - | [6] |
| PIM2 | 30 | - | [6] |
| PIM3 | 0.12 | - | [6] |
| Cellular Proliferation (GI₅₀) | |||
| Hematologic Tumor Cell Lines | 13.2 - 230.0 | AML, MM, DLBCL, MCL, T-ALL | [5] |
| Downstream Target Inhibition (IC₅₀) | |||
| pBAD (MOLM-16) | 4 | MOLM-16 (AML) | [5] |
| pBAD (KMS-12-BM) | 27 | KMS-12-BM (MM) | [5] |
In Vivo Efficacy
In vivo studies using xenograft models of human hematologic malignancies have shown that oral administration of this compound leads to a dose-dependent inhibition of tumor growth.[5]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Animal Model | Dosing Regimen | Outcome | Reference |
| MOLM-16 (AML) | SCID Mice | 25-100 mg/kg, PO, twice daily for 15 days | Dose-dependent tumor growth inhibition | [5] |
| KMS-12-BM (MM) | SCID Mice | 25-100 mg/kg, PO, twice daily for 15 days | Dose-dependent tumor growth inhibition | [5] |
Table 3: In Vivo Pharmacodynamic Activity of this compound
| Tumor Model | IC₅₀ for pBAD Inhibition (nM) | Time Point | Reference |
| MOLM-16 (AML) | 70 | 4 hours post-dose | [5] |
| KMS-12-BM (MM) | 145 | 4 hours post-dose | [5] |
Experimental Protocols
PIM Kinase Inhibition Assay (Biochemical)
A common method for determining the biochemical potency of kinase inhibitors is the LanthaScreen™ Eu Kinase Binding Assay.
Caption: Workflow for a LanthaScreen™ PIM Kinase Inhibition Assay.
Methodology:
-
Reagent Preparation: Prepare solutions of the target PIM kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled ATP-competitive kinase tracer in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of this compound in DMSO and then in kinase buffer.
-
Assay Plate Setup: Add the this compound dilutions to the wells of a 384-well plate.
-
Kinase/Antibody Addition: Add a pre-mixed solution of the PIM kinase and the europium-labeled antibody to the wells.
-
Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Detection: Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.
-
Data Analysis: Calculate the emission ratio of the acceptor (665 nm) to the donor (615 nm). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell Proliferation Assay
The anti-proliferative effects of this compound on cancer cell lines can be assessed using a variety of methods, such as the MTT assay.
Methodology:
-
Cell Seeding: Seed hematologic cancer cell lines (e.g., MOLM-16, KMS-12-BM) in 96-well plates at an appropriate density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).
Western Blotting for Phosphoprotein Analysis
Western blotting is used to detect the phosphorylation status of PIM kinase downstream substrates.
Caption: General Workflow for Western Blot Analysis.
Methodology:
-
Cell Treatment and Lysis: Treat cells (e.g., 10⁶ MOLM-16 cells) with this compound at various concentrations for a specified time (e.g., 2 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to minimize non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., pBAD, p4E-BP1, p-p70S6K) and a loading control (e.g., actin or GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
In Vivo Xenograft Model
Methodology:
-
Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., 5 x 10⁶ MOLM-16 cells) into the flank of immunocompromised mice (e.g., SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups and administer this compound orally at various doses (e.g., 25-100 mg/kg, twice daily) or a vehicle control for a defined period (e.g., 15 days).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, collect tumors and plasma for the analysis of biomarkers (e.g., pBAD levels by Western blot or ELISA) and drug concentrations, respectively.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess the anti-tumor efficacy.
Conclusion
This compound (INCB053914) is a potent and selective pan-PIM kinase inhibitor that has demonstrated significant preclinical activity in models of hematologic malignancies. Its discovery was the result of a targeted effort to inhibit a key signaling pathway involved in cancer cell proliferation and survival. While its clinical development has been discontinued, the detailed preclinical characterization of this compound provides a valuable case study for drug discovery and a useful tool for further research into the role of PIM kinases in cancer. The data and protocols presented in this whitepaper offer a comprehensive resource for researchers in the fields of oncology and drug development.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 4. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleck.co.jp [selleck.co.jp]
Preclinical Pharmacology of Uzansertib (INCB053914): A Technical Overview
Introduction: Uzansertib, also known as INCB053914, is an orally available, small molecule, ATP-competitive pan-inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases.[1] The PIM kinase family, comprising PIM1, PIM2, and PIM3, are key regulators of cell proliferation and survival.[1][2] These kinases are frequently overexpressed in various cancers, particularly hematologic malignancies, making them a compelling target for therapeutic intervention.[1] This technical guide summarizes the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo activity in cancer models, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound potently and selectively binds to the ATP-binding site of PIM kinases, preventing the phosphorylation of their downstream substrates.[1][3] PIM kinases are constitutively active and do not require activating phosphorylation. Their activity is primarily regulated at the level of protein expression, which can be stimulated by pathways such as JAK/STAT.[4] By inhibiting PIM kinases, this compound disrupts critical signaling pathways involved in cell cycle progression and apoptosis. Key downstream targets of PIM kinases that are affected by this compound include the Bcl-2-associated death promoter protein (BAD), which leads to the promotion of apoptosis, and components of the protein synthesis machinery like 4E-BP1 and p70S6K/S6.[5][6][7]
In Vitro Pharmacology
The in vitro activity of this compound has been characterized through biochemical assays to determine its potency against PIM kinase isoforms and cell-based assays to assess its anti-proliferative effects and target engagement in various cancer cell lines.
Biochemical Potency and Selectivity
This compound is a highly potent inhibitor of PIM1 and PIM3, with a lower potency for PIM2.[3][5] It demonstrates significant selectivity for PIM kinases over a broad panel of other kinases.[3][8]
| Target | IC₅₀ (nM) | Reference(s) |
| PIM1 | 0.24 | [3][5][6][8] |
| PIM2 | 30 | [3][5][6][8] |
| PIM3 | 0.12 | [3][5][6][8] |
| RSK2 | 7100 | [3][8] |
| IC₅₀: Half maximal inhibitory concentration. |
Anti-proliferative Activity
This compound demonstrates broad anti-proliferative activity as a single agent across a variety of hematologic tumor cell lines.[5][6]
| Cancer Type | Cell Lines | GI₅₀ Range (nM) | Reference(s) |
| Hematologic Malignancies | AML, MM, DLBCL, MCL, T-ALL | 13.2 - 230 | [5][6] |
| GI₅₀: Half maximal growth inhibition concentration. AML: Acute Myeloid Leukemia; MM: Multiple Myeloma; DLBCL: Diffuse Large B-cell Lymphoma; MCL: Mantle Cell Lymphoma; T-ALL: T-cell Acute Lymphoblastic Leukemia. |
Cellular Target Engagement
The inhibitory effect of this compound on PIM kinase activity within cancer cells was confirmed by measuring the phosphorylation status of downstream substrates, most notably BAD.[5][6]
| Cell Line (Cancer Type) | Target | IC₅₀ (nM) | Reference(s) |
| MOLM-16 (AML) | Phospho-BAD | 4 | [5][6] |
| KMS-12-BM (MM) | Phospho-BAD | 27 | [5][6] |
In Vivo Pharmacology
The anti-tumor efficacy of this compound was evaluated in murine xenograft models of human hematologic cancers. These studies confirmed that the potent in vitro activity translates to significant in vivo anti-tumor effects.
Antitumor Efficacy in Xenograft Models
Oral administration of this compound resulted in dose-dependent tumor growth inhibition in both AML and MM xenograft models.[3][5][6]
| Model | Dosing Regimen | Effect | Pharmacodynamic Marker (Tumor) | PD Marker IC₅₀ (nM) | Reference(s) |
| MOLM-16 (AML) | 25-100 mg/kg, PO, BID | Dose-dependent tumor growth inhibition | Phospho-BAD | 70 | [5][6] |
| KMS-12-BM (MM) | 25-100 mg/kg, PO, BID | Dose-dependent tumor growth inhibition | Phospho-BAD | 145 | [5][6] |
| PO: Per os (by mouth); BID: Bis in die (twice a day); PD: Pharmacodynamic. |
Combination Studies
Preclinical investigations have shown that this compound can act synergistically or additively with other anti-cancer agents. In vivo, combining this compound with selective PI3Kδ inhibitors, selective JAK1 or JAK1/2 inhibitors, or the chemotherapeutic agent cytarabine resulted in enhanced inhibition of tumor growth.[7] This suggests that co-targeting parallel or downstream signaling pathways can be an effective therapeutic strategy.
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments used to characterize the preclinical pharmacology of this compound.
References
- 1. Facebook [cancer.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting Pim kinases in hematological cancers: molecular and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. selleck.co.jp [selleck.co.jp]
Technical Guide: Target Validation of Barasertib (AZD1152), an Aurora B Kinase Inhibitor, in Novel Cancer Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play a pivotal role in the regulation of mitosis. Their dysregulation is a common feature in a variety of human cancers, making them attractive targets for therapeutic intervention. Barasertib (AZD1152), a potent and selective inhibitor of Aurora B kinase, has shown promise in preclinical and clinical studies. This guide provides an in-depth overview of the target validation of Barasertib in novel cancer types, focusing on its mechanism of action, experimental protocols for target engagement and validation, and a summary of its activity.
Mechanism of Action of Barasertib (AZD1152)
Barasertib is a dihydrogen phosphate prodrug that is rapidly converted in plasma to its active form, AZD1152-HQPA.[1] This active metabolite is a highly potent and selective inhibitor of Aurora B kinase.[1]
Aurora B is a key component of the chromosomal passenger complex (CPC), which is essential for accurate chromosome segregation and cytokinesis. Inhibition of Aurora B by Barasertib leads to a cascade of cellular events, including:
-
Inhibition of Histone H3 Phosphorylation: Aurora B is responsible for the phosphorylation of histone H3 at serine 10 (H3S10ph), a critical event for chromosome condensation and segregation. Barasertib effectively inhibits this phosphorylation.[1][2]
-
Induction of Polyploidy: By disrupting the spindle assembly checkpoint and preventing proper chromosome alignment, Barasertib treatment leads to endoreduplication and the accumulation of cells with a DNA content greater than 4N (polyploidy).[1]
-
Apoptosis: The ultimate consequence of mitotic catastrophe induced by Barasertib is the activation of the apoptotic cell death pathway in cancer cells.[1]
The following diagram illustrates the signaling pathway of Aurora B and the mechanism of action of Barasertib.
Caption: Signaling pathway of Aurora B kinase and the inhibitory mechanism of Barasertib.
Quantitative Data on Barasertib Activity
The following tables summarize the in vitro and in vivo activity of Barasertib in various cancer models.
Table 1: In Vitro Kinase Inhibitory Activity of AZD1152-HQPA [1]
| Kinase | Ki (nmol/L) |
| Aurora B | 0.36 |
| Aurora A | 1369 |
Table 2: In Vitro Cellular Activity of Barasertib in Gastric Cancer Cells [3]
| Cell Line | Treatment Duration | Glucose Uptake Inhibition | Lactate Production Inhibition |
| GC | Dose-dependent | Effective reduction | Effective reduction |
| GC | Time-dependent | Effective reduction | Effective reduction |
Table 3: In Vivo Efficacy of Barasertib in Human Tumor Xenografts [1]
| Tumor Type | Model | Mean Tumor Growth Inhibition | P-value |
| Colon | Xenograft | 55% to ≥100% | < 0.05 |
| Lung | Xenograft | 55% to ≥100% | < 0.05 |
| Hematologic | Xenograft | 55% to ≥100% | < 0.05 |
Experimental Protocols for Target Validation
This section provides detailed methodologies for key experiments to validate the targeting of Aurora B by Barasertib in novel cancer types.
In Vitro Aurora B Kinase Assay
This assay directly measures the inhibitory effect of Barasertib on the enzymatic activity of Aurora B.
Principle: The assay quantifies the phosphorylation of a substrate (e.g., histone H3) by Aurora B kinase in the presence of ATP. The amount of phosphorylated substrate is then measured, typically using an antibody-based detection method like Western blotting or a luminescence-based assay that measures ADP production.[2][4][5]
Protocol:
-
Reaction Setup: In a microplate well, combine recombinant active Aurora B kinase, a suitable substrate (e.g., inactive histone H3), and kinase buffer.[2]
-
Inhibitor Addition: Add varying concentrations of Barasertib (or the active metabolite AZD1152-HQPA) to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate Reaction: Add ATP to start the kinase reaction.[2]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[2]
-
Termination and Detection:
-
Western Blotting: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by gel electrophoresis, transfer to a membrane, and probe with an antibody specific for phosphorylated histone H3 (Ser10).[2]
-
Luminescence Assay (ADP-Glo™): Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a detection reagent that converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal proportional to kinase activity.[4][5]
-
Caption: Workflow for an in vitro Aurora B kinase assay.
Cell Viability Assay
This assay determines the cytotoxic effect of Barasertib on cancer cell lines.
Principle: Metabolically active, viable cells can reduce a tetrazolium salt (e.g., MTT, MTS) or resazurin to a colored formazan product or a fluorescent product, respectively. The amount of product formed is proportional to the number of viable cells.[6][7][8]
Protocol (MTT Assay):
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Barasertib for a specified duration (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[6]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for Phospho-Histone H3
This method confirms the on-target effect of Barasertib in a cellular context by measuring the phosphorylation of its direct substrate, histone H3.[5][9]
Principle: Western blotting uses specific antibodies to detect the levels of a target protein (in this case, phosphorylated histone H3) in cell lysates.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with various concentrations of Barasertib for a defined time. Harvest and lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-histone H3 (Ser10).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Normalization: Re-probe the membrane with an antibody for total histone H3 or a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
In Vivo Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of Barasertib in a living organism.
Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.[10][11][12]
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).[10][11]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.[11]
-
Drug Administration: Administer Barasertib to the treatment group via an appropriate route (e.g., intravenous or oral) at a predetermined dose and schedule. Administer a vehicle control to the control group.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. The tumors can be weighed and further analyzed by immunohistochemistry for biomarkers like phospho-histone H3.
Caption: Workflow for an in vivo xenograft tumor model.
Conclusion
The target validation of Barasertib in novel cancer types relies on a multi-faceted approach. In vitro kinase assays confirm direct enzymatic inhibition, while cellular assays demonstrate on-target effects on cell viability and proliferation. Western blotting for the downstream substrate, phospho-histone H3, provides crucial evidence of target engagement in cells. Finally, in vivo xenograft models are indispensable for evaluating the anti-tumor efficacy in a physiological context. The methodologies outlined in this guide provide a robust framework for researchers to assess the potential of Barasertib and other Aurora B kinase inhibitors in new cancer indications.
References
- 1. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 2. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinase B inhibitor barasertib (AZD1152) inhibits glucose metabolism in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.co.uk [promega.co.uk]
- 5. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. 3.6. In-Vivo Xenograft Tumor Models for Drug Testing [bio-protocol.org]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
PIM Kinase Biology and the Therapeutic Rationale for Uzansertib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases that have emerged as critical regulators of oncogenic signaling pathways. Comprising three isoforms—PIM1, PIM2, and PIM3—this kinase family plays a pivotal role in promoting cell proliferation, survival, and metabolic adaptation in a wide array of human malignancies. Their overexpression is frequently correlated with poor prognosis and resistance to conventional therapies, making them an attractive target for cancer drug development. This technical guide provides an in-depth exploration of PIM kinase biology, detailing their signaling networks and downstream effectors. Furthermore, it delineates the scientific rationale for the therapeutic targeting of PIM kinases with Uzansertib (formerly INCB053914), a potent, ATP-competitive pan-PIM kinase inhibitor. This document summarizes key preclinical data for this compound and provides detailed protocols for essential experiments in PIM kinase research.
PIM Kinase Biology: A Family of Oncogenic Drivers
The PIM kinase family consists of three highly homologous isoforms (PIM1, PIM2, and PIM3) that function as key downstream effectors of various cytokine and growth factor signaling pathways.[1] Unlike many other kinases, PIM kinases are constitutively active upon expression, and their regulation occurs primarily at the level of transcription, translation, and protein stability.[1]
Isoforms and Expression:
-
PIM1: The most extensively studied isoform, PIM1 is frequently overexpressed in hematopoietic malignancies and a range of solid tumors, including prostate, breast, and gastric cancers.[2][3][4] High PIM1 expression often correlates with a poor prognosis.[5]
-
PIM2: While also implicated in hematological cancers like leukemia and lymphoma, PIM2 is highly expressed in lymphoid and brain tissues.[2][3]
-
PIM3: Overexpression of PIM3 has been noted in solid tumors such as breast, kidney, and brain cancers.[2][3]
The three isoforms exhibit a degree of functional redundancy, phosphorylating a partially overlapping set of substrates to drive tumorigenesis.[2]
Upstream Regulation:
PIM kinase expression is largely regulated at the transcriptional level and is downstream of multiple oncogenic signaling pathways, most notably the JAK/STAT pathway.[2] Cytokines and growth factors activate receptor-associated Janus kinases (JAKs), which in turn phosphorylate and activate Signal Transducers and Activators of Transcription (STATs). Activated STATs translocate to the nucleus and induce the transcription of target genes, including the PIM genes.
Downstream Signaling and Oncogenic Functions:
PIM kinases phosphorylate a broad range of substrates involved in critical cellular processes, thereby promoting a malignant phenotype.[2][3] Key downstream effects include:
-
Inhibition of Apoptosis: PIM kinases phosphorylate and inactivate pro-apoptotic proteins such as BAD (Bcl-2-associated death promoter) and ASK1 (Apoptosis signal-regulating kinase 1).[5] By phosphorylating BAD at Ser112, PIM kinases prevent its interaction with the anti-apoptotic protein BCL-XL, thus promoting cell survival.[5]
-
Promotion of Cell Cycle Progression: PIM kinases phosphorylate and inactivate cell cycle inhibitors like p21Cip1/Waf1 and p27Kip1.[2][3][4] This leads to their cytoplasmic retention and degradation, thereby removing the brakes on cell cycle progression.[2] They also phosphorylate and activate cell division cycle 25 (CDC25) phosphatases, which are key activators of cyclin-dependent kinases (CDKs).[3]
-
Enhancement of Protein Synthesis and Metabolism: PIM kinases contribute to the activation of the mTOR signaling pathway, a central regulator of cell growth and metabolism.[2] They can phosphorylate and activate components of the translational machinery, such as 4E-BP1, promoting protein synthesis.[6] PIM2 has been shown to promote glycolysis by phosphorylating and activating pyruvate kinase M2 (PKM2).[5]
-
Regulation of Transcription: PIM kinases can phosphorylate and modulate the activity of transcription factors, including MYC, which is a potent oncogene that drives the expression of genes involved in cell proliferation and growth.[3][7]
References
- 1. researchgate.net [researchgate.net]
- 2. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 5. Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
INCB053914: A Pan-PIM Kinase Inhibitor with Potent and Isoform-Specific Binding Affinity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
INCB053914 is a novel, potent, and selective adenosine triphosphate (ATP)-competitive pan-PIM kinase inhibitor. The PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases, comprising PIM1, PIM2, and PIM3, are key regulators of cell survival, proliferation, and apoptosis.[1] Overexpression of PIM kinases is implicated in the pathogenesis of various hematologic malignancies and solid tumors, making them attractive therapeutic targets.[1][2] INCB053914 has demonstrated potent inhibition of all three PIM kinase isoforms and is currently under investigation in clinical trials for advanced hematologic malignancies.[3] This technical guide provides a comprehensive overview of the binding affinity of INCB053914 to PIM1, PIM2, and PIM3, details the experimental methodologies used for its characterization, and visualizes the relevant signaling pathways.
Data Presentation: Binding Affinity of INCB053914 to PIM Kinases
The inhibitory activity of INCB053914 against the three PIM kinase isoforms has been quantified through biochemical assays, revealing low nanomolar to sub-nanomolar potency. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Isoform | IC50 (nM) |
| PIM1 | 0.24 |
| PIM2 | 30.0 |
| PIM3 | 0.12 |
Data sourced from ProbeChem[4]
These data indicate that INCB053914 is most potent against PIM3, followed closely by PIM1, and is less potent against PIM2.[5] The order of inhibitory potency is PIM1 ≈ PIM3 < PIM2.[5]
Experimental Protocols
The determination of the binding affinity of INCB053914 for the PIM kinases involved distinct biochemical assays for different isoforms.
PIM1 and PIM3 Kinase Activity Assay (AlphaScreen®)
The activity of INCB053914 against PIM1 and PIM3 was determined using the AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology.[6] This bead-based assay measures the phosphorylation of a biotinylated peptide substrate by the PIM kinase.
Principle of the Assay: The assay involves a kinase, a biotinylated substrate, and an antibody that specifically recognizes the phosphorylated form of the substrate. These components are brought into proximity through binding to donor and acceptor beads. Upon excitation, the donor bead releases singlet oxygen, which, if in close proximity, activates the acceptor bead, leading to light emission. Inhibition of the kinase results in a decrease in the luminescent signal.
Illustrative Workflow:
References
- 1. ulab360.com [ulab360.com]
- 2. promega.com [promega.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Promega ADP-Glo Kinase Assay + PIM2 Kinase Enzyme System 1 Ea. | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 5. promega.in [promega.in]
- 6. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Determination of Uzansertib IC50 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uzansertib, also known as INCB053914, is an orally available, ATP-competitive small molecule that acts as a pan-inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[1][2][3][4] The PIM kinase family consists of three serine/threonine kinases (PIM1, PIM2, and PIM3) that are key regulators of cell cycle progression, proliferation, and survival.[4][5] These kinases are often overexpressed in various hematologic and solid tumors, making them a compelling target for anticancer drug development.[5][6]
This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. The IC50 value is a critical measure of drug potency, quantifying the concentration of the inhibitor required to reduce a specific biological process by 50%. The protocols outlined below describe standard cell viability assays, data analysis, and include known IC50 values for this compound to serve as a benchmark.
Mechanism of Action
This compound exerts its antineoplastic activity by binding to and inhibiting all three PIM kinase isoforms.[3][4] PIM kinases are downstream effectors of several oncogenic signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR pathways.[6][7][8] Upon activation, PIM kinases phosphorylate a variety of downstream substrates that promote cell survival and proliferation, such as BAD, p21, p27, and MYC.[9][10] By inhibiting PIM kinases, this compound prevents the phosphorylation of these targets, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells where these pathways are active.[1][3]
Data Presentation: IC50 Values of this compound
The inhibitory activity of this compound has been characterized in both biochemical and cell-based assays.
Table 1: Biochemical IC50 Values of this compound
| Target Kinase | IC50 (nM) |
|---|---|
| PIM1 | 0.24 |
| PIM2 | 30 |
| PIM3 | 0.12 |
(Data sourced from biochemical assays)[1][2][11]
Table 2: Cell-Based IC50 / GI50 Values of this compound in Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 / GI50 Range (nM) |
|---|---|---|
| Hematological Malignancies | Various | 3 - 300 |
| Acute Myeloid Leukemia (AML) | MOLM-16 | ~4 (pBAD inhibition) |
| Multiple Myeloma (MM) | KMS-12-BM | ~27 (pBAD inhibition) |
| AML, MM, DLBCL, MCL, T-ALL | Various | 13.2 - 230 |
(Data represents anti-proliferative (IC50) or growth inhibition (GI50) values)[1][2]
Experimental Protocols
Determining the IC50 value of this compound requires a precise and reproducible experimental workflow. Below are detailed protocols for commonly used cell viability assays.
Protocol 1: MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
This compound (INCB053914)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Complete cell culture medium (e.g., RPMI, DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., 150 µL DMSO or 10% SDS in 0.01M HCl)[12][13]
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize (for adherent cells) and perform a cell count.
-
Dilute cells in complete medium to a final concentration that will result in 50-70% confluency after 72 hours. A typical starting point is 3,000-10,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[13] Incubate overnight to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in complete culture medium to obtain a range of concentrations. A suggested 2x final concentration range is 2000 nM down to ~0.1 nM. This allows for a final 1x concentration range of 1000 nM to ~0.05 nM in the wells.
-
Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a media-only control (no cells).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and controls to the respective wells. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours in a humidified incubator.
-
-
MTT Assay and Measurement:
-
Add 10-20 µL of MTT solution (5 mg/mL) to each well.[12][14]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[12][13]
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12][13]
-
Shake the plate gently for 10 minutes to ensure complete solubilization.[13]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[12][13]
-
Protocol 2: CellTiter-Glo® Luminescent Assay
This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive luminescent readout.[15]
Materials:
-
Items from Protocol 1 (excluding MTT and solubilization buffer)
-
Opaque-walled 96-well plates (white or black)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1-4 from the MTT Assay Protocol, using opaque-walled plates. A typical volume is 100 µL per well.[16]
-
-
Luminescent Assay and Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.[16][17]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).[16]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16][17]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16][17]
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis and Interpretation
-
Calculate Percent Viability:
-
First, subtract the average absorbance/luminescence of the media-only (background) wells from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Signal_of_Treated_Cells / Signal_of_Vehicle_Control) * 100[18]
-
-
Generate Dose-Response Curve:
-
Plot the calculated % Viability against the logarithm of the this compound concentration.
-
-
Determine IC50 Value:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | C26H26F3N5O3 | CID 90279868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Pim protein kinases regulate energy metabolism and cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleck.co.jp [selleck.co.jp]
- 12. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 16. ch.promega.com [ch.promega.com]
- 17. OUH - Protocols [ous-research.no]
- 18. 4.4. Cell Viability Assay (MTT) and Determination of IC50 Value of FKB [bio-protocol.org]
- 19. reactionbiology.com [reactionbiology.com]
- 20. cytotronics.com [cytotronics.com]
Application Notes: Analysis of p-BAD Inhibition by Uzansertib Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uzansertib (also known as INCB053914) is a potent and selective, ATP-competitive pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3).[1][2] The PIM kinases are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis by phosphorylating a variety of downstream substrates.[3][4] One of the key substrates of PIM kinases is the pro-apoptotic protein BAD (Bcl-2-associated death promoter).[4][5] Phosphorylation of BAD on specific serine residues (primarily Ser112, Ser136, and Ser155) by PIM kinases inhibits its pro-apoptotic function, thereby promoting cell survival.[4][6]
By inhibiting PIM kinases, this compound prevents the phosphorylation of BAD, leading to an increase in its pro-apoptotic activity and subsequent induction of apoptosis in cancer cells. This makes the analysis of BAD phosphorylation (p-BAD) a critical pharmacodynamic biomarker for assessing the biological activity of this compound. Western blotting is a widely used and effective technique to measure the levels of p-BAD in response to this compound treatment.
These application notes provide a detailed protocol for performing Western blot analysis of p-BAD in cell lines treated with this compound, along with data presentation guidelines and diagrams of the relevant signaling pathway and experimental workflow.
Data Presentation
The following table summarizes representative quantitative data from a dose-response experiment analyzing the inhibition of BAD phosphorylation at Ser112 in MOLM-16 (acute myeloid leukemia) and KMS-12-BM (multiple myeloma) cells after a 4-hour treatment with this compound. The data is presented as the percentage of p-BAD (Ser112) relative to the vehicle control (DMSO), normalized to total BAD levels.
| This compound Concentration (nM) | % p-BAD (Ser112) in MOLM-16 Cells (Normalized to Total BAD) | % p-BAD (Ser112) in KMS-12-BM Cells (Normalized to Total BAD) |
| 0 (Vehicle) | 100% | 100% |
| 1 | 75% | 90% |
| 3 | 55% | 70% |
| 10 | 30% | 45% |
| 30 | 15% | 25% |
| 100 | 5% | 10% |
| 300 | <1% | <5% |
| IC50 | ~4 nM | ~27 nM |
Note: This table is a representative summary based on published data describing the dose-dependent inhibition of BAD phosphorylation by this compound. Actual results may vary depending on the specific experimental conditions, cell line, and antibodies used.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound's mechanism of action and the experimental workflow for the Western blot analysis.
Caption: this compound inhibits PIM kinases, preventing BAD phosphorylation and promoting apoptosis.
Caption: Experimental workflow for Western blot analysis of p-BAD.
Experimental Protocols
Materials and Reagents
-
Cell Lines: MOLM-16, KMS-12-BM, or other relevant cancer cell lines.
-
This compound: Prepare a stock solution in DMSO.
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Transfer Buffer: Standard Tris-glycine transfer buffer with methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibodies:
-
Rabbit anti-phospho-BAD (Ser112) antibody
-
Rabbit anti-phospho-BAD (Ser136) antibody
-
Rabbit anti-total BAD antibody
-
Mouse or rabbit anti-β-actin or anti-GAPDH antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL Western blotting detection reagents.
-
Imaging System: Chemiluminescence imager.
Cell Culture and this compound Treatment
-
Culture the desired cancer cell lines in their recommended growth medium and conditions until they reach approximately 70-80% confluency.
-
Prepare serial dilutions of this compound in the cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 3, 10, 30, 100, 300 nM) for the desired time period (e.g., 4 hours).
Protein Extraction and Quantification
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
SDS-PAGE and Protein Transfer
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the protein lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
Antibody Incubation and Signal Detection
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-p-BAD Ser112) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
Data Analysis
-
Quantify the band intensities for p-BAD, total BAD, and the loading control (β-actin or GAPDH) using image analysis software.
-
Normalize the p-BAD band intensity to the total BAD band intensity for each sample.
-
Further normalize the p-BAD/total BAD ratio to the loading control to account for any loading inaccuracies.
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the percentage of p-BAD inhibition against the log of the this compound concentration to determine the IC50 value.
Troubleshooting
-
High Background: Inadequate blocking, insufficient washing, or too high antibody concentration. Optimize blocking time and washing steps, and titrate antibody concentrations.
-
Weak or No Signal: Insufficient protein loading, low antibody concentration, or inactive enzyme/substrate. Ensure proper protein loading, use fresh antibodies at the recommended dilution, and check the activity of the HRP and ECL reagents.
-
Non-specific Bands: Antibody cross-reactivity or protein degradation. Use high-quality, specific antibodies and ensure protease inhibitors are included in the lysis buffer.
By following these detailed protocols and application notes, researchers can effectively and reliably analyze the inhibition of BAD phosphorylation by this compound, providing valuable insights into its mechanism of action and pharmacodynamic effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of the Novel PIM Kinase Inhibitor KMU-470 in RAW 264.7 Cells through the TLR4-NF-κB-NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PIM-2 kinase phosphorylates BAD on serine 112 and reverses BAD-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Uzansertib (INCB053914) Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uzansertib (also known as INCB053914) is a potent, orally active, and ATP-competitive pan-PIM kinase inhibitor.[1][2][3] It demonstrates significant activity against all three PIM kinase isoforms (PIM1, PIM2, and PIM3), which are key serine/threonine kinases involved in cell survival and proliferation pathways.[4][5] Overexpression of PIM kinases is implicated in various hematologic malignancies, making this compound a compound of interest for cancer research and drug development.[4][5] Proper preparation of stock solutions is critical for accurate and reproducible experimental results. This document provides detailed protocols for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO).
Physicochemical and Solubility Data
This compound is available as a free base and as a phosphate salt. It is important to note the specific form of the compound as solubility can differ. The data presented below is crucial for preparing accurate stock solutions.
| Property | This compound (Free Base) | This compound Phosphate |
| Molecular Formula | C₂₆H₂₆F₃N₅O₃ | C₂₆H₂₉F₃N₅O₇P |
| Molecular Weight | 513.51 g/mol [1] | 611.51 g/mol [6][7] |
| Appearance | White to off-white solid[1] | White to off-white solid[8] |
| Solubility in DMSO | 100 mg/mL (194.74 mM)[1] | 5 mg/mL (8.18 mM) to 18 mg/mL (29.44 mM)[6][8][9] |
| Solubility Notes | May require sonication.[1] Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[1] | Requires sonication and/or warming to fully dissolve.[6][9] |
Mechanism of Action: PIM Kinase Inhibition
This compound functions by inhibiting the kinase activity of PIM1, PIM2, and PIM3, with IC₅₀ values of 0.24 nM, 30 nM, and 0.12 nM, respectively.[1][2][7] PIM kinases are downstream effectors of various signaling pathways, including the JAK/STAT pathway.[4][5] By inhibiting PIM kinases, this compound prevents the phosphorylation of numerous downstream substrates that are critical for cell cycle progression, protein synthesis, and the inhibition of apoptosis.[1][4] Key downstream targets include BAD, p70S6K, S6, and 4E-BP1.[1][3] Inhibition of these pathways ultimately leads to anti-proliferative effects in various hematologic tumor cell lines.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. This compound | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound phosphate | Pim | TargetMol [targetmol.com]
Application Notes and Protocols for In Vivo Xenograft Mouse Model Study of Uzansertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uzansertib (also known as INCB053914) is a potent and selective, orally available, ATP-competitive pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3)[1][2][3]. PIM kinases are serine/threonine kinases that play a crucial role in cell survival and proliferation and are frequently overexpressed in various hematological malignancies and solid tumors[4]. This compound has demonstrated significant anti-proliferative activity in a range of hematologic tumor cell lines and has shown dose-dependent tumor growth inhibition in preclinical xenograft models of acute myeloid leukemia (AML) and multiple myeloma (MM)[1][5]. These application notes provide a detailed protocol for an in vivo xenograft mouse model study to evaluate the efficacy of this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| PIM1 | 0.24[1][5] |
| PIM2 | 30[1][5] |
| PIM3 | 0.12[1][5] |
Table 2: Anti-proliferative Activity of this compound in Hematologic Malignancy Cell Lines
| Cell Line | Cancer Type | GI₅₀ (nM) |
| MOLM-16 | AML | 13.2 - 230.0 (mean range)[5] |
| KMS-12-BM | Multiple Myeloma | 13.2 - 230.0 (mean range)[5] |
| Pfeiffer | DLBCL | 13.2 - 230.0 (mean range)[5] |
| Other (MCL, T-ALL) | Hematologic Malignancies | 13.2 - 230.0 (mean range)[5] |
Table 3: Summary of In Vivo Efficacy of this compound in Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| MOLM-16 | AML | SCID | 30 mg/kg, PO, BID, 15 days | 96% | [6] |
| KMS-12-BM | Multiple Myeloma | SCID | 25 mg/kg, PO, BID, 15 days | 43% | [6] |
| KMS-12-BM | Multiple Myeloma | SCID | 50 mg/kg, PO, BID, 15 days | 71% | [6] |
| KMS-12-BM | Multiple Myeloma | SCID | 75 mg/kg, PO, BID, 15 days | 77% | [6] |
| KMS-12-BM | Multiple Myeloma | SCID | 100 mg/kg, PO, BID, 15 days | 88% | [6] |
Experimental Protocols
1. Cell Line Culture
-
MOLM-16 (AML)
-
Culture Medium: 80% RPMI 1640 + 20% heat-inactivated Fetal Bovine Serum (FBS)[7].
-
Culture Conditions: Maintain cells at a density between 0.2 - 0.8 x 10⁶ cells/mL. Do not exceed 1 x 10⁶ cells/mL. Split the culture 1:2 to 1:4 every 2-5 days. Incubate at 37°C with 5% CO₂[7].
-
Subculturing: Seed cells at approximately 0.5 x 10⁶ cells/mL[7].
-
-
KMS-12-BM (Multiple Myeloma)
-
Culture Medium: 80% RPMI 1640 + 20% heat-inactivated FBS[8].
-
Culture Conditions: Maintain cells at a density between 0.5 - 1.0 x 10⁶ cells/mL. For the first week after thawing, cultivate in a 24-well plate as cells may grow slowly initially. Split saturated culture 1:2 every 2-3 days. Incubate at 37°C with 5% CO₂[8].
-
Subculturing: Seed cells at approximately 0.5 x 10⁶ cells/mL[8].
-
2. Animal Model
-
Species: Severe Combined Immunodeficient (SCID) mice, female, 5-9 weeks of age[5].
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Housing: House animals in a pathogen-free environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
3. Xenograft Implantation
-
Cell Preparation:
-
Harvest cells during the exponential growth phase.
-
Centrifuge cells and resuspend in sterile, serum-free RPMI 1640 or Phosphate Buffered Saline (PBS).
-
Determine cell viability using a trypan blue exclusion assay. Viability should be >90%.
-
Adjust the cell concentration to 5 x 10⁷ cells/mL.
-
-
Subcutaneous Injection:
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
4. This compound Formulation and Administration
-
Formulation (Suggested):
-
For a 10 mg/mL stock solution, dissolve this compound in DMSO.
-
For oral gavage, a suggested vehicle is a mixture of PEG300, Tween 80, and saline. A common starting formulation to test for stability and solubility is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final formulation should be prepared fresh daily.
-
-
Administration:
-
Administer this compound orally (PO) via gavage twice daily (BID).
-
The dosing volume should be adjusted based on the individual animal's body weight (e.g., 10 mL/kg).
-
The control group should receive the vehicle only.
-
5. Tumor Growth Monitoring and Data Analysis
-
Tumor Measurement:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2 [6].
-
-
Randomization:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups with similar average tumor volumes.
-
-
Endpoints:
-
The study duration is typically 15 days of treatment[5].
-
Euthanize mice if the tumor volume exceeds a predetermined size (e.g., 2000 mm³), if there is significant body weight loss (>20%), or if the animals show signs of distress.
-
-
Data Analysis:
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at day X / Mean tumor volume of control group at day X)] x 100 [9].
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as a t-test or ANOVA, to determine the statistical significance of the observed differences between the treatment and control groups.
-
6. Pharmacodynamic (PD) Analysis
-
Tissue Collection:
-
At the end of the study (or at specific time points, e.g., 4 hours post-dose for acute PD effects), euthanize the mice and excise the tumors[5].
-
Immediately snap-freeze the tumor tissue in liquid nitrogen and store at -80°C for further analysis.
-
-
Western Blot Protocol:
-
Homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-BAD, total BAD, p-4E-BP1, total 4E-BP1, p-p70S6K, total p70S6K, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Visualizations
Caption: PIM Kinase Signaling Pathway Inhibition by this compound.
Caption: Workflow for this compound In Vivo Xenograft Study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C26H26F3N5O3 | CID 90279868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Leibniz Institute DSMZ: Details [dsmz.de]
- 8. German Collection of Microorganisms and Cell Cultures GmbH: Welcome to the Leibniz Institute DSMZ | KMS-12-BM [webshop.dsmz.de]
- 9. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of Uzansertib in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uzansertib (also known as INCB053914) is a potent and selective, orally bioavailable, ATP-competitive pan-inhibitor of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[1][2] PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are frequently overexpressed in various hematologic malignancies and solid tumors. They play a crucial role in regulating cell survival, proliferation, and apoptosis.[3] this compound has demonstrated significant anti-tumor activity in preclinical models of hematologic cancers, making it a compound of interest for further investigation.[3]
These application notes provide a comprehensive overview of the preclinical data and detailed protocols for the oral administration of this compound in mouse xenograft models of acute myeloid leukemia (AML) and multiple myeloma (MM).
Mechanism of Action
This compound inhibits all three PIM kinase isoforms, leading to the suppression of downstream signaling pathways that promote cancer cell survival and proliferation.[1][3] One of the key downstream targets of PIM kinases is the pro-apoptotic protein BAD (Bcl-2-associated death promoter). By inhibiting PIM kinases, this compound prevents the phosphorylation of BAD, thereby promoting its pro-apoptotic function.[3]
Signaling Pathway of this compound Action
Caption: this compound inhibits PIM kinases, preventing BAD phosphorylation and promoting apoptosis.
In Vivo Efficacy of Oral this compound
Oral administration of this compound has been shown to dose-dependently inhibit tumor growth in subcutaneous xenograft models of AML (MOLM-16) and MM (KMS-12-BM) in severe combined immunodeficient (SCID) mice.[3]
Summary of In Vivo Anti-Tumor Activity
| Tumor Model | Cell Line | Dose (mg/kg, BID, PO) | Treatment Duration (Days) | Tumor Growth Inhibition (%) | Notes |
| AML | MOLM-16 | 30 | 15 | 96% | 6 of 8 mice showed partial tumor regression.[3] |
| MM | KMS-12-BM | 25 | 15 | 43% | [3] |
| MM | KMS-12-BM | 50 | 15 | 71% | [3] |
| MM | KMS-12-BM | 75 | 15 | 77% | [3] |
| MM | KMS-12-BM | 100 | 15 | 88% | [3] |
Pharmacokinetics of Oral this compound in Tumor-Bearing Mice
Pharmacokinetic analysis in tumor-bearing SCID mice after a single oral dose of this compound demonstrated dose-proportional exposure.[3]
| Tumor Model | Dose (mg/kg, PO) | Cmax (ng/mL) | AUC (0-16h) (ng*h/mL) |
| MOLM-16 | 30 | ~1500 | ~8000 |
| MOLM-16 | 100 | ~5000 | ~25000 |
| KMS-12-BM | 30 | ~2000 | ~10000 |
| KMS-12-BM | 100 | ~6000 | ~30000 |
Data are approximated from graphical representations in Koblish et al., 2018.[3]
Experimental Protocols
Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for assessing this compound efficacy in mouse xenograft models.
Protocol 1: MOLM-16 and KMS-12-BM Subcutaneous Xenograft Models
Materials:
-
MOLM-16 or KMS-12-BM human cancer cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
6-8 week old female SCID mice (e.g., NOD-SCID or SCID/Beige)
-
Matrigel (optional, can improve initial tumor take-rate)
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture MOLM-16 or KMS-12-BM cells according to standard protocols. Harvest cells during the logarithmic growth phase.
-
Cell Preparation: Wash cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel (optional) at a concentration of 5 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 106 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
Randomization: When tumors reach an average volume of 150-250 mm3, randomize the mice into treatment and control groups.[3]
Protocol 2: Oral Administration of this compound
Materials:
-
This compound (INCB053914)
-
Vehicle solution: 5% dimethylacetamide (DMA) and 0.5% w/v methylcellulose in sterile water.[3]
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Formulation Preparation: Prepare the this compound suspension in the vehicle at the desired concentrations (e.g., 2.5, 5, 7.5, and 10 mg/mL to achieve doses of 25, 50, 75, and 100 mg/kg in a 10 mL/kg dosing volume). Ensure the suspension is homogenous before each administration. The vehicle control group should receive the vehicle solution alone.
-
Oral Gavage: Administer this compound or vehicle orally to the mice twice daily (BID) at a volume of 10 mL/kg body weight.
-
Monitoring: Continue treatment for the specified duration (e.g., 15 days).[3] Monitor tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis.
Protocol 3: Pharmacodynamic Analysis of pBAD Inhibition
Materials:
-
Tumor tissue samples
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Phospho-BAD (Ser112 or Ser136) antibody (e.g., from Cell Signaling Technology)
-
Total BAD antibody
-
Loading control antibody (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Homogenize tumor tissues in lysis buffer, clear the lysate by centrifugation, and determine the protein concentration.
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary antibody (e.g., anti-phospho-BAD) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-BAD signal to the total BAD signal to determine the extent of target inhibition.
Conclusion
This compound demonstrates significant, dose-dependent anti-tumor activity in preclinical mouse models of AML and MM when administered orally. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound in relevant in vivo systems. Careful adherence to these methodologies will ensure reproducible and reliable data generation in the evaluation of this promising PIM kinase inhibitor.
References
- 1. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-Bad (Ser136) Antibody | Cell Signaling Technology [cellsignal.com]
Application Note: Analysis of Uzansertib-Induced Apoptosis by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide to analyzing apoptosis induced by the PIM kinase inhibitor, Uzansertib, using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Introduction
This compound (formerly INCB053914) is a potent and selective ATP-competitive small molecule inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3).[1] PIM kinases are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis resistance. Overexpression of PIM kinases is observed in various hematological and solid tumors, making them an attractive target for cancer therapy. This compound's inhibition of PIM kinases disrupts downstream signaling pathways, leading to cell cycle arrest and induction of apoptosis.
Flow cytometry is a powerful technique for the rapid, quantitative analysis of single cells in a population.[2][3] The Annexin V/PI staining assay is a widely used method for detecting and differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[2][4][5] This assay is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[4][6] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.[4][5]
This application note provides a detailed protocol for treating cells with this compound and subsequently analyzing the apoptotic response using Annexin V/PI staining and flow cytometry.
Signaling Pathway of PIM Kinase Inhibition-Induced Apoptosis
PIM kinases phosphorylate and regulate a multitude of downstream targets involved in cell survival and apoptosis. Inhibition of PIM kinases by this compound can lead to apoptosis through several interconnected pathways. One of the key mechanisms involves the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. PIM kinases can phosphorylate and inactivate the pro-apoptotic protein BAD (Bcl-2-associated death promoter). Inhibition of PIM kinases leads to the dephosphorylation and activation of BAD, which then sequesters the anti-apoptotic proteins Bcl-2 and Bcl-xL, allowing for the activation of the pro-apoptotic proteins BAX and BAK. This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately leading to apoptosis.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. bosterbio.com [bosterbio.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
Application Notes and Protocols for Assessing Uzansertib Synergy
These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to assess the synergistic potential of Uzansertib, a pan-PIM kinase inhibitor, when used in combination with other therapeutic agents.
Introduction to this compound and Drug Synergy
This compound (also known as INCB053914) is an orally available, ATP-competitive small molecule that acts as a pan-inhibitor of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases: PIM1, PIM2, and PIM3.[1][2][3] PIM kinases are serine/threonine kinases that play a crucial role in cell cycle progression, inhibition of apoptosis, and promotion of tumor cell proliferation and survival.[2][4] By inhibiting these kinases, this compound disrupts downstream signaling pathways, leading to anti-proliferative effects in various hematological malignancies.[1][3]
The assessment of drug synergy is a critical step in the development of combination therapies. A synergistic interaction occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[5][6] The primary goals of identifying synergistic combinations are to enhance therapeutic efficacy, reduce drug dosages to minimize toxicity, and overcome or delay the development of drug resistance.[6] Standard methodologies for quantifying drug synergy include isobologram analysis and the calculation of a Combination Index (CI).[7][8][9] A CI value of less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism.[6][7]
Signaling Pathway of PIM Kinases
The following diagram illustrates the central role of PIM kinases in promoting cell survival and proliferation, and how this compound intervenes in this pathway.
Experimental Protocol for In Vitro Synergy Assessment
This protocol outlines the steps for a checkerboard assay to determine the synergistic effects of this compound with another drug (Drug X) in a cancer cell line.
Materials and Reagents
-
Cancer cell line of interest (e.g., hematological malignancy cell lines like MOLM-16 or KMS-12-BM)[1]
-
This compound (INCB053914)
-
Drug X (the combination partner)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
384-well or 96-well clear-bottom cell culture plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring luminescence or absorbance
Experimental Workflow
The following diagram provides a visual overview of the experimental workflow.
Step-by-Step Procedure
-
Determine the IC50 of Single Agents:
-
Separately determine the 50% inhibitory concentration (IC50) for this compound and Drug X in the chosen cell line.
-
This is crucial for designing the concentration range in the checkerboard assay. A typical approach is a 7-point dose-response curve for each drug.
-
-
Design the Checkerboard Assay Plate:
-
Prepare a dilution series for both this compound and Drug X. A common design is a 7x7 matrix, which includes a range of concentrations above and below the respective IC50 values.
-
Include controls for each drug alone and a vehicle-only control (e.g., DMSO).
-
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into the wells of a 384-well or 96-well plate at a predetermined optimal density.
-
-
Drug Addition:
-
Using a multichannel pipette or automated liquid handler, add the prepared dilutions of this compound and Drug X to the assay plate according to the checkerboard layout.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell doublings, typically 72 hours, at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
After incubation, add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Data Presentation
Summarize the raw viability data in a matrix format as shown below.
| This compound Concentration | ||||||
| Drug X Concentration | [C1] | [C2] | [C3] | [C4] | [C5] | [C6] |
| [C1] | % Viability | % Viability | % Viability | % Viability | % Viability | % Viability |
| [C2] | % Viability | % Viability | % Viability | % Viability | % Viability | % Viability |
| [C3] | % Viability | % Viability | % Viability | % Viability | % Viability | % Viability |
| [C4] | % Viability | % Viability | % Viability | % Viability | % Viability | % Viability |
| [C5] | % Viability | % Viability | % Viability | % Viability | % Viability | % Viability |
| [C6] | % Viability | % Viability | % Viability | % Viability | % Viability | % Viability |
Data Analysis and Interpretation
The primary goal of the data analysis is to calculate the Combination Index (CI) to quantify the nature of the drug interaction.
Calculation of the Combination Index (CI)
The most widely accepted method for quantifying drug synergy is the Chou-Talalay method, which calculates a Combination Index (CI).[6] The formula for the CI is as follows:
CI = (D)₁ / (Dx)₁ + (D)₂ / (Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of Drug 1 (this compound) and Drug 2 (Drug X) in combination that achieve a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of the individual drugs required to produce the same effect.
Software such as CompuSyn can be used to automatically calculate CI values from the experimental data.[7]
Interpretation of Results
The calculated CI values are interpreted as follows:
| Combination Index (CI) Value | Interpretation |
| < 0.9 | Synergy |
| 0.9 - 1.1 | Additive Effect |
| > 1.1 | Antagonism |
The relationship between the CI value and the level of synergy is summarized in the diagram below.
Isobolegram Analysis
An isobologram provides a graphical representation of the drug interaction.[5][8]
-
The x- and y-axes represent the concentrations of this compound and Drug X, respectively.
-
A straight line connecting the IC50 values of the two drugs on the axes represents the line of additivity.
-
Data points for combinations that produce 50% inhibition falling below this line indicate synergy.
-
Points on the line indicate an additive effect, and points above the line indicate antagonism.
Conclusion
This protocol provides a robust framework for assessing the synergistic potential of this compound in combination with other drugs. By following these detailed methodologies for experimental design and data analysis, researchers can effectively identify and quantify synergistic interactions, which is a crucial step in the preclinical development of novel combination cancer therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for the Oral Gavage Formulation of Uzansertib in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uzansertib (also known as INCB053914) is a potent and orally active ATP-competitive pan-PIM kinase inhibitor. The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are key regulators of cell survival, proliferation, and apoptosis, and are frequently overexpressed in various hematologic and solid tumors.[1][2] this compound's mechanism of action involves the inhibition of PIM kinases, which in turn modulates downstream signaling pathways, such as the JAK/STAT and PI3K/AKT pathways, leading to anti-proliferative effects in cancer cells.[2] Preclinical studies in mice are crucial for evaluating the efficacy and pharmacokinetics of this compound, and a well-defined oral gavage formulation is essential for reliable and reproducible results.
This document provides detailed application notes and protocols for the preparation of this compound formulations for oral gavage in mice, targeting researchers and professionals in drug development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for selecting an appropriate formulation strategy.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₆F₃N₅O₃ | --INVALID-LINK-- |
| Molecular Weight | 513.51 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| In Vitro Solubility | DMSO: 100 mg/mL (194.74 mM) | --INVALID-LINK-- |
Recommended Formulations for Oral Gavage in Mice
Based on available data and common practices for poorly water-soluble compounds, three potential formulations are presented. The choice of formulation will depend on the required dose, study duration, and the specific needs of the experimental design.
| Formulation | Type | Maximum Achievable Concentration | Key Components |
| Formulation 1 | Homogeneous Suspension | ≥ 5 mg/mL | Carboxymethylcellulose sodium (CMC-Na), Purified Water |
| Formulation 2 | Clear Solution | ≥ 2.5 mg/mL | DMSO, PEG300, Tween-80, Saline |
| Formulation 3 | Clear Solution | ≥ 2.5 mg/mL | DMSO, Corn Oil |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Sodium Carboxymethylcellulose (CMC-Na, e.g., 0.5% w/v)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Corn Oil
-
Purified water (e.g., Milli-Q or equivalent)
-
Magnetic stirrer and stir bars
-
Homogenizer or sonicator
-
Analytical balance
-
Volumetric flasks and graduated cylinders
-
Sterile syringes and needles
-
Appropriately sized oral gavage needles for mice (e.g., 20-22 gauge, 1-1.5 inches long, with a ball tip)
Formulation 1: Homogeneous Suspension with Carboxymethylcellulose Sodium (CMC-Na)
This formulation is suitable for administering higher doses of this compound as a suspension. A 0.5% w/v CMC-Na solution is a commonly used vehicle for oral gavage in mice.[3]
Protocol for 10 mL of 0.5% CMC-Na Vehicle:
-
Weigh 50 mg of CMC-Na powder.
-
In a beaker with a magnetic stir bar, add the CMC-Na to 10 mL of purified water while stirring.
-
Heat the suspension to 60-70°C while stirring to facilitate the hydration and dissolution of the CMC-Na.
-
Continue stirring until the CMC-Na is fully dissolved and the solution becomes clear and viscous. This may take 1-2 hours.
-
Allow the solution to cool to room temperature before use.
-
Store the vehicle at 2-8°C for up to one week.
Protocol for this compound Suspension (Example: 5 mg/mL):
-
Weigh the required amount of this compound powder (e.g., 50 mg for a 10 mL final volume).
-
In a mortar, add a small volume of the prepared 0.5% CMC-Na vehicle to the this compound powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuing to mix, ensuring a uniform suspension.
-
For improved homogeneity, the suspension can be further processed with a homogenizer or a sonicator.
-
Visually inspect the suspension for any large aggregates.
-
Prepare this suspension fresh daily and stir continuously before and during administration to ensure uniform dosing.
Formulation 2: Clear Solution with DMSO, PEG300, Tween-80, and Saline
This formulation provides a clear solution and is suitable for lower to moderate doses of this compound. This vehicle composition is widely used for in vivo studies in mice.[4]
Protocol for 10 mL of Vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
In a sterile container, add 1 mL of DMSO.
-
Add 4 mL of PEG300 to the DMSO and mix thoroughly until a homogenous solution is formed.
-
Add 0.5 mL of Tween-80 to the mixture and mix well.
-
Add 4.5 mL of sterile saline to the mixture and mix until a clear solution is obtained.
Protocol for this compound Solution (Example: 2.5 mg/mL):
-
Weigh the required amount of this compound powder (e.g., 25 mg for a 10 mL final volume).
-
Dissolve the this compound powder in the DMSO component of the vehicle first. Gentle warming or brief sonication may be used to aid dissolution.
-
Once the this compound is fully dissolved in DMSO, add the PEG300 and mix thoroughly.
-
Add the Tween-80 and mix.
-
Finally, add the saline and mix to achieve the final clear solution.
-
This solution should be prepared fresh. If storage is necessary, it should be stored at 2-8°C and protected from light, though stability studies are recommended.
Formulation 3: Clear Solution with DMSO and Corn Oil
This is an alternative solution-based formulation, particularly useful if the compound shows good solubility in a lipid-based vehicle.
Protocol for 10 mL of Vehicle (10% DMSO, 90% Corn Oil):
-
In a sterile container, add 1 mL of DMSO.
-
Add 9 mL of corn oil to the DMSO.
-
Mix thoroughly until a homogenous solution is formed.
Protocol for this compound Solution (Example: 2.5 mg/mL):
-
Weigh the required amount of this compound powder (e.g., 25 mg for a 10 mL final volume).
-
Dissolve the this compound powder in the DMSO component first.
-
Once dissolved, add the corn oil and mix thoroughly to obtain a clear solution.
-
This formulation should be prepared fresh daily.
Oral Gavage Procedure in Mice
General Guidelines:
-
Dose Volume: The recommended maximum oral gavage volume for mice is typically 10 mL/kg of body weight.
-
Animal Handling: Proper restraint is crucial for a successful and safe gavage procedure. Ensure personnel are well-trained in animal handling techniques.
-
Gavage Needle: Use a flexible or stainless steel gavage needle with a ball tip to minimize the risk of esophageal trauma. The length of the needle should be pre-measured from the corner of the mouse's mouth to the last rib.
-
Procedure:
-
Gently restrain the mouse, ensuring its head and body are in a straight line.
-
Insert the gavage needle into the side of the mouth, over the tongue, and gently advance it along the esophagus. Do not force the needle.
-
If any resistance is met, withdraw the needle and re-insert.
-
Once the needle is in the correct position, slowly administer the formulation.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress after the procedure.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: PIM Kinase Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound oral gavage in mice.
Conclusion
The successful oral administration of this compound in mice is a critical step in its preclinical evaluation. The choice of an appropriate formulation is paramount to achieving consistent and reliable data. The protocols provided herein offer three distinct options—a suspension and two solutions—that can be tailored to specific experimental needs. Researchers should carefully consider the required dose and the physicochemical properties of this compound when selecting a formulation. Adherence to proper preparation and administration techniques will ensure the welfare of the animals and the integrity of the experimental results. It is always recommended to perform a small pilot study to confirm the tolerability of the chosen formulation in the specific mouse strain being used.
References
Troubleshooting & Optimization
Improving Uzansertib solubility for in vitro assays
Technical Support Center: Uzansertib
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, focusing on challenges related to its solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO). It is crucial to use fresh, anhydrous (moisture-free) DMSO, as the compound's solubility can be significantly reduced by moisture.[1][2]
Q2: My this compound precipitated after diluting the DMSO stock solution into my aqueous cell culture medium or assay buffer. What can I do to prevent this?
A2: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experimental system can tolerate (typically 0.1% to 0.5%) to help maintain solubility.
-
Use Pre-warmed Media: Adding the drug stock to pre-warmed (e.g., 37°C) media or buffer can sometimes prevent immediate precipitation.
-
Rapid Mixing: Pipette the DMSO stock directly into the aqueous solution while vortexing or mixing vigorously to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Incorporate Surfactants: For biochemical or enzyme assays (not cell-based), adding a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01% - 0.05%) to the assay buffer can help solubilize the compound.[3]
-
Consider Co-solvents: If your assay permits, using a formulation with co-solvents can improve solubility. A combination of DMSO and PEG300 has been used for in vivo studies and may be adaptable for in vitro work.[2]
Q3: What are the maximum reported concentrations of this compound in various solvents?
A3: The solubility of this compound can vary. The following table summarizes reported solubility data. For optimal results, especially at higher concentrations, techniques like ultrasonication and gentle warming may be required.[2][4]
Q4: Are there alternative formulations to enhance the aqueous solubility of this compound for in vitro testing?
A4: Yes, formulations developed for in vivo studies can be adapted for in vitro assays, provided the components are compatible with the experimental system. These often involve a combination of solvents and surfactants. One such formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Another approach involves using cyclodextrins, such as SBE-β-CD, which encapsulate hydrophobic drugs to improve their aqueous solubility.[2][5]
Q5: What is the mechanism of action of this compound?
A5: this compound is an orally available, ATP-competitive pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases.[6][7] It potently inhibits all three isoforms: PIM1, PIM2, and PIM3.[1][2] These kinases are key components of signaling pathways that promote cell proliferation and survival. By inhibiting PIM kinases, this compound prevents the phosphorylation of downstream target proteins, leading to anti-tumor activity.[2][6]
Data Presentation
Table 1: Solubility of this compound and its Phosphate Salt in Different Solvents.
| Compound Form | Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Reference(s) |
| This compound | DMSO | 100 | 194.74 | Requires ultrasonic treatment. Use fresh, anhydrous DMSO. | [2] |
| This compound | DMSO | 50 | 81.76 | Use fresh, anhydrous DMSO. | [1] |
| This compound Phosphate | DMSO | 18 | 29.44 | Requires ultrasonic treatment. | [8] |
| This compound Phosphate | DMSO | 5 | 8.18 | Sonication and heating are recommended. | [4][9] |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 4.09 | Results in a clear solution. | [2] |
| This compound | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 4.09 | Results in a clear solution. | [2] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration this compound Stock Solution in DMSO
-
Preparation: Use a new, sealed vial of anhydrous DMSO to minimize moisture content, which can reduce solubility.[1]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 50-100 mg/mL).
-
Solubilization: Vortex the solution vigorously. If full dissolution is not achieved, place the tube in an ultrasonic water bath for 5-10 minute intervals until the solution is clear.[2] Gentle warming (e.g., to 37°C) can also be applied.[4]
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[2]
Protocol 2: Dilution of this compound DMSO Stock into Aqueous Buffer
-
Preparation: Warm the aqueous assay buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Initial Dilution: Prepare an intermediate dilution of the high-concentration DMSO stock in pure DMSO if a very low final concentration is required.
-
Final Dilution: While vortexing or rapidly mixing the pre-warmed aqueous buffer, add the required volume of the this compound DMSO stock drop-by-drop directly into the buffer. This rapid dispersion is critical to prevent precipitation.
-
Final Check: Visually inspect the final solution for any signs of precipitation before adding it to your assay. If cloudiness appears, consider lowering the final concentration or modifying the buffer composition (see FAQs).
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified PIM signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound phosphate | Pim | TargetMol [targetmol.com]
- 5. Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Facebook [cancer.gov]
- 7. This compound | C26H26F3N5O3 | CID 90279868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
Troubleshooting Uzansertib precipitation in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Uzansertib precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as INCB053914) is an orally available, small molecule that acts as a potent and selective ATP-competitive pan-inhibitor of PIM (Proviral Integration site for Moloney murine leukemia virus) kinases.[1][2][3] It inhibits all three PIM kinase isoforms (PIM1, PIM2, and PIM3), which are key regulators of cell proliferation and survival in various cancers.[1] By blocking the activity of PIM kinases, this compound prevents the phosphorylation of downstream targets, leading to the inhibition of tumor cell growth.[1][4]
Q2: What are the known solubility properties of this compound?
This compound is a small molecule with a molecular weight of 611.51 g/mol .[5] It is readily soluble in dimethyl sulfoxide (DMSO), with a reported solubility of 50 mg/mL (81.76 mM).[5] However, its aqueous solubility is limited, which can lead to precipitation when diluted into cell culture media. It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce solubility.[5]
Q3: Why is my this compound precipitating in the cell culture media?
Precipitation of this compound in cell culture media can be attributed to several factors:
-
Poor Aqueous Solubility: this compound has limited solubility in aqueous solutions like cell culture media. When a concentrated DMSO stock solution is diluted into the media, the final DMSO concentration may be too low to keep the compound dissolved.
-
Media Composition: Components in the culture media, such as salts, proteins, and pH buffers, can interact with this compound and reduce its solubility.[6][7] High concentrations of salts can lead to a "salting out" effect.
-
Temperature and pH Shifts: Changes in temperature and pH can significantly impact the solubility of small molecules.[6][8][9] Media stored at cooler temperatures may have a lower capacity to dissolve this compound.
-
High Final Concentration: Using a final concentration of this compound that exceeds its solubility limit in the specific culture media will inevitably lead to precipitation.
Troubleshooting Guides
Issue 1: Visible Precipitate Formation Immediately After Adding this compound to Media
Possible Cause: The final concentration of this compound is too high for the given media and DMSO concentration.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture media is sufficient to maintain this compound solubility, typically between 0.1% and 0.5%. However, be mindful of potential DMSO toxicity to your specific cell line.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your this compound stock solution in pre-warmed culture media. This gradual dilution can help prevent rapid precipitation.
-
Pre-warm Media: Always use culture media that has been pre-warmed to the incubation temperature (e.g., 37°C). Temperature can significantly affect solubility.[6][9]
-
Vortexing During Dilution: When adding the this compound stock solution to the media, vortex or gently mix the media to ensure rapid and uniform dispersion of the compound.
Issue 2: Precipitate Forms Over Time During Incubation
Possible Cause: The compound is slowly coming out of solution due to instability in the media over time.
Troubleshooting Steps:
-
Media Component Interaction: Certain media components might be interacting with this compound. Consider using a serum-free medium for a short duration to see if serum proteins are contributing to the precipitation.
-
pH Stability: Monitor the pH of your culture media throughout the experiment. Changes in pH due to cellular metabolism can affect drug solubility.[9] Ensure your media is adequately buffered.
-
Reduced Incubation Time: If the experimental design allows, consider reducing the incubation time with this compound to minimize the chance of precipitation.
-
Fresh Media Changes: For longer-term experiments, consider replacing the media with freshly prepared this compound-containing media at regular intervals.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Weight | 611.51 g/mol | [5] |
| PIM1 IC50 | 0.24 nM | [4][5] |
| PIM2 IC50 | 30 nM | [4][5] |
| PIM3 IC50 | 0.12 nM | [4][5] |
| DMSO Solubility | 50 mg/mL (81.76 mM) | [5] |
Table 2: Recommended Starting Concentrations for Troubleshooting
| Final this compound Concentration | Recommended Final DMSO Concentration | Notes |
| 1 - 100 nM | 0.1% | Suitable for most cell lines. |
| 100 - 1000 nM | 0.1% - 0.5% | Monitor for DMSO toxicity. |
| > 1 µM | ≥ 0.5% | High risk of precipitation and cellular toxicity from DMSO. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in fresh, anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 6.115 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[4]
Protocol 2: Determining Maximum Soluble Concentration of this compound in Culture Media
-
Pre-warm your specific cell culture medium (e.g., RPMI-1640 + 10% FBS) to 37°C.
-
Prepare a series of dilutions of your this compound DMSO stock solution in the pre-warmed media. Start with a high concentration (e.g., 100 µM) and perform two-fold serial dilutions down to a low concentration (e.g., ~0.1 µM). Keep the final DMSO concentration constant across all dilutions (e.g., 0.5%).
-
Visually inspect each dilution for any signs of precipitation immediately after preparation and after a defined period (e.g., 2, 6, and 24 hours) under a microscope.
-
The highest concentration that remains clear without any visible precipitate is the maximum soluble concentration of this compound in your specific culture media under those conditions.
Mandatory Visualizations
Caption: Simplified signaling pathway of PIM kinases and the inhibitory action of this compound.
Caption: Experimental workflow for preparing and troubleshooting this compound in culture media.
References
- 1. Facebook [cancer.gov]
- 2. This compound | C26H26F3N5O3 | CID 90279868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
Potential off-target effects of Uzansertib (INCB053914)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Uzansertib (INCB053914). The information is intended for researchers, scientists, and drug development professionals to help interpret experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observe unexpected changes in pathways regulated by ERK signaling in our experiments with this compound. What could be the cause?
A1: While this compound is a highly selective pan-PIM kinase inhibitor, it has been shown to have modest inhibitory activity against Ribosomal S6 Kinase 2 (RSK2) with an IC50 of 7.1 μM[1][2]. RSK2 is a key downstream effector of the Ras/ERK signaling pathway. At higher concentrations, this compound could potentially inhibit RSK2, leading to downstream effects on ERK-mediated signaling. It is advisable to perform concentration-response experiments to distinguish between on-target PIM inhibition and potential off-target RSK2 effects.
Q2: Our cellular viability assays show a less potent effect than anticipated based on the published low nanomolar IC50 values for PIM kinases. Why might this be?
A2: Several factors could contribute to this observation:
-
Cellular Permeability and Efflux: The potent biochemical IC50 values are determined in cell-free assays[1][3][4]. The effective intracellular concentration of this compound can be influenced by cell membrane permeability and the activity of drug efflux pumps.
-
Redundant Survival Pathways: The specific cell line being used may have redundant pro-survival signaling pathways that can compensate for PIM kinase inhibition. PIM kinases are part of a complex network that includes the PI3K/AKT and JAK/STAT pathways[5][6].
-
Off-Target Effects at Higher Concentrations: While less likely to be the primary cause of reduced potency, off-target effects at higher concentrations could trigger unforeseen cellular responses.
Q3: Are there any other known off-target kinases for this compound?
A3: Besides RSK2, it has been noted that "No kinase other than Per-Arnt-Sim (PAS) kinase is significantly inhibited by INCB053914 (100 nM)"[1][2]. However, the specific IC50 or Ki value for PAS kinase and the biological significance of this inhibition are not extensively detailed in publicly available literature. This compound is described as being highly selective against a panel of over 50 kinases[1][2].
Q4: In our in vivo studies, we are observing elevated liver enzymes (ALT/AST) in our animal models. Is this a known effect?
A4: Yes, in clinical trials of this compound, treatment-emergent adverse events included elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST)[][8]. This suggests a potential for liver-related off-target effects. When conducting in vivo experiments, it is recommended to monitor liver function markers. The precise molecular mechanism for this observation has not been fully elucidated in the available literature.
Quantitative Data on this compound's Inhibitory Activity
The following table summarizes the known on-target and key off-target inhibitory concentrations for this compound.
| Target | Type | IC50 | Reference(s) |
| PIM1 | On-Target | 0.24 nM | [1][3][4] |
| PIM2 | On-Target | 30 nM | [1][3][4] |
| PIM3 | On-Target | 0.12 nM | [1][3][4] |
| RSK2 | Off-Target | 7.1 µM (7100 nM) | [1][2] |
| PAS Kinase | Off-Target | Inhibited at 100 nM | [1][2] |
Experimental Protocols
Representative Protocol: In Vitro Kinase Selectivity Profiling (Radiometric Assay)
This is a generalized protocol for determining the selectivity of a kinase inhibitor like this compound against a panel of kinases. The specific conditions may vary for each kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of protein kinases.
Materials:
-
Recombinant human kinases
-
Specific peptide substrates for each kinase
-
This compound (INCB053914) stock solution in DMSO
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting range would be from 10 mM down to sub-nanomolar concentrations. Further dilute these into the kinase reaction buffer to the desired final assay concentrations.
-
Kinase Reaction Setup: a. To each well of a 96-well plate, add the kinase reaction buffer. b. Add the specific peptide substrate for the kinase being tested. c. Add the diluted this compound or DMSO (for control wells). d. Add the recombinant kinase enzyme to initiate a pre-incubation period (e.g., 10-15 minutes at room temperature).
-
Initiation of Phosphorylation: Start the kinase reaction by adding a solution of [γ-³³P]ATP and non-labeled ATP (at a concentration close to the Km for each specific kinase) to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Stopping the Reaction: Terminate the reaction by adding a stop solution, such as 0.75% phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will be washed away.
-
Washing: Wash the filter plate multiple times with a wash solution (e.g., 0.75% phosphoric acid) to remove unbound radioactivity.
-
Detection: After drying the filter plate, add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the percentage of kinase activity for each this compound concentration relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of PIM kinases and inhibition by this compound.
Caption: Potential off-target inhibition of the RSK2 signaling pathway by this compound.
Caption: General experimental workflow for kinase inhibitor selectivity profiling.
References
- 1. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleck.co.jp [selleck.co.jp]
- 3. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM kinase (and Akt) biology and signaling in tumors. | Cancer Center [cancercenter.arizona.edu]
- 5. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies | PLOS One [journals.plos.org]
- 8. Phase 1/2 Study of the Pan-PIM Kinase Inhibitor INCB053914 Alone or in Combination With Standard-of-Care Agents in Patients With Advanced Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Uzansertib Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Uzansertib in cell-based assays. The information is presented in a question-and-answer format to directly address common challenges and inquiries, ensuring optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as INCB053914, is a potent and selective, ATP-competitive pan-inhibitor of PIM kinases.[1][2] It targets all three isoforms of the PIM serine/threonine kinases: PIM1, PIM2, and PIM3.[1][2] These kinases are key regulators of cell survival, proliferation, and apoptosis, and are often overexpressed in various hematologic malignancies and solid tumors.[3][4][5] By inhibiting PIM kinases, this compound blocks the phosphorylation of their downstream targets, leading to the suppression of tumor cell growth and survival.[1]
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
The optimal concentration of this compound is cell-line dependent. For initial experiments, a broad concentration range is recommended to determine the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value for your specific cell line. Based on published data, a starting range of 0.1 nM to 1000 nM is advisable for most hematologic tumor cell lines.[5][6]
Q3: How should I prepare and store this compound stock solutions?
This compound is typically supplied as a powder. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).[1][7] For example, a 10 mM or 50 mg/mL stock in fresh, anhydrous DMSO can be prepared.[2] To ensure complete dissolution, gentle warming at 37°C for 10 minutes and/or sonication may be helpful.[8] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[1][7] For cell-based assays, the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[7]
Troubleshooting Guide
Issue 1: Low or no observed effect of this compound on cell viability.
-
Possible Cause: The concentration range tested may be too low for the specific cell line.
-
Troubleshooting Step: Extend the concentration range up to 10 µM. Some cell lines may be less sensitive to PIM inhibition.
-
-
Possible Cause: The incubation time may be too short.
-
Troubleshooting Step: Increase the incubation time with this compound. Typical incubation times for cell viability assays range from 48 to 72 hours.
-
-
Possible Cause: The cell seeding density may be too high.
-
Troubleshooting Step: Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.
-
-
Possible Cause: The this compound stock solution may have degraded.
-
Troubleshooting Step: Prepare a fresh stock solution from the powder. Avoid repeated freeze-thaw cycles of the stock solution.
-
Issue 2: High background or inconsistent results in Western blot analysis of phosphorylated proteins.
-
Possible Cause: Endogenous phosphatases in the cell lysate are dephosphorylating the target proteins.
-
Troubleshooting Step: Ensure that your lysis buffer contains a cocktail of phosphatase inhibitors. Keep samples on ice at all times during preparation.[9]
-
-
Possible Cause: The blocking buffer is interfering with the detection of phosphoproteins.
-
Troubleshooting Step: Avoid using non-fat dry milk as a blocking agent, as it contains the phosphoprotein casein, which can cause high background. Use Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead.[9]
-
-
Possible Cause: The primary antibody is not specific or used at a suboptimal dilution.
-
Troubleshooting Step: Perform a titration of the primary antibody to determine the optimal concentration. Ensure the antibody is validated for the detection of the specific phosphorylated target.
-
Issue 3: Unexpected or off-target effects are observed.
-
Possible Cause: At higher concentrations, this compound may exhibit off-target activity.[3]
-
Troubleshooting Step: Cross-reference your findings with known off-target effects of PIM inhibitors. If possible, use a structurally different PIM inhibitor as a control to confirm that the observed phenotype is due to PIM inhibition.
-
-
Possible Cause: The cell line may have compensatory signaling pathways that are activated upon PIM inhibition.[4]
-
Troubleshooting Step: Investigate the activity of related signaling pathways, such as the PI3K/AKT/mTOR pathway, which has known crosstalk with PIM signaling.[4]
-
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against PIM kinases and its anti-proliferative effects in various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PIM1 | 0.24[1][2] |
| PIM2 | 30[1][2] |
| PIM3 | 0.12[1][2] |
Table 2: Anti-proliferative Activity of this compound in Hematologic Cancer Cell Lines
| Cell Line | Cancer Type | GI50 Range (nM) |
| Various | Acute Myeloid Leukemia (AML) | 13.2 - 230.0[5][6] |
| Various | Multiple Myeloma (MM) | 13.2 - 230.0[5][6] |
| Various | Diffuse Large B-cell Lymphoma (DLBCL) | 13.2 - 230.0[5][6] |
| Various | Mantle Cell Lymphoma (MCL) | 13.2 - 230.0[5][6] |
| Various | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 13.2 - 230.0[5][6] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol outlines the steps for determining the IC50 of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common starting point is a 2X concentration of the final desired concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle (DMSO) as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[10][11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software.
Protocol 2: Western Blot Analysis of PIM Signaling Pathway
This protocol describes the detection of phosphorylated downstream targets of PIM kinases, such as p-BAD and p-4E-BP1, following this compound treatment.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated target proteins (e.g., anti-p-BAD (Ser112), anti-p-4E-BP1 (Thr37/46)) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein or loading control.
Visualizations
Caption: Simplified PIM kinase signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for cell-based assays with this compound.
Caption: A logical troubleshooting workflow for unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. PIM kinase inhibition: co-targeted therapeutic approaches in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why target PIM1 for cancer diagnosis and treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organ-specific off-target effects of Pim/ZIP kinase inhibitors suggest lack of contractile Pim kinase activity in prostate, bladder, and vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. apexbt.com [apexbt.com]
- 9. A review on PIM kinases in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Troubleshooting Resistance to Uzansertib in Cancer Cells
Welcome to the technical support center for researchers investigating the pan-PIM kinase inhibitor, Uzansertib (INCB053914). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, particularly those related to the development of drug resistance.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to help you identify and resolve potential issues in your experiments with this compound.
Q1: My cancer cell line shows decreasing sensitivity to this compound over time, with the IC50 value increasing. What are the potential underlying resistance mechanisms?
A1: Decreased sensitivity to this compound, a pan-PIM kinase inhibitor, can arise from several mechanisms. The most commonly observed in the context of kinase inhibitors include:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for PIM kinase inhibition by upregulating parallel survival pathways. Key pathways to investigate are:
-
PI3K/AKT/mTOR Pathway: This is a critical pro-survival pathway that can be activated to overcome PIM inhibition.
-
NF-κB Pathway: Activation of this pathway has been linked to tolerance and resistance to PIM kinase inhibitors in some cancer types.
-
-
Alterations in Redox Homeostasis: PIM kinases have a role in managing cellular oxidative stress. Resistant cells might exhibit enhanced activity of the NRF2 transcription factor, which upregulates antioxidant genes, thereby protecting the cells from drug-induced reactive oxygen species (ROS) and subsequent cell death.
-
Changes in Apoptosis Regulation: Upregulation of anti-apoptotic proteins, such as Mcl-1, or decreased activity of pro-apoptotic proteins can confer resistance.
-
Increased Drug Efflux: Overexpression of multidrug resistance proteins (e.g., P-glycoprotein/MDR1) can pump this compound out of the cells, reducing its intracellular concentration and efficacy.
Q2: I suspect my cells are developing resistance through a bypass pathway. How can I investigate this?
A2: To investigate the activation of bypass pathways, we recommend performing Western blot analysis to examine the phosphorylation status and total protein levels of key signaling molecules.
-
For the PI3K/AKT/mTOR pathway: Probe for phosphorylated and total levels of AKT (at Ser473 and Thr308), mTOR, and downstream effectors like p70S6K and 4E-BP1. An increase in the phosphorylated forms of these proteins in this compound-treated resistant cells compared to sensitive parental cells would suggest activation of this bypass pathway.
-
For the NF-κB pathway: Assess the phosphorylation of IκBα and the nuclear translocation of the p65 subunit. A decrease in cytoplasmic IκBα and an increase in nuclear p65 in resistant cells would indicate NF-κB activation.
Troubleshooting Western Blots:
-
No or weak signal: Ensure efficient protein extraction and use fresh protease and phosphatase inhibitors. Optimize antibody concentrations and incubation times. Check the transfer efficiency.
-
High background: Increase the number and duration of washes. Ensure the blocking step is adequate (e.g., 1 hour at room temperature).
Q3: How can I determine if altered redox metabolism is contributing to this compound resistance in my cell line?
A3: To assess the involvement of redox modulation, you can perform the following experiments:
-
NRF2 Activation Assay: Use a commercially available ELISA-based kit to measure the DNA-binding activity of NRF2 in nuclear extracts from sensitive and resistant cells. Increased NRF2 activity in resistant cells is a strong indicator of this mechanism.
-
Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA levels of NRF2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Upregulation of these genes in resistant cells would support the NRF2 activation hypothesis.
-
ROS Measurement: Use fluorescent probes like DCFDA to measure intracellular ROS levels by flow cytometry or fluorescence microscopy. Resistant cells may exhibit lower basal ROS or a blunted ROS increase following this compound treatment compared to sensitive cells.
Q4: My this compound-resistant cells show reduced apoptosis compared to the parental line after treatment. What should I look for?
A4: Reduced apoptosis can be a key driver of resistance. To investigate this:
-
Apoptosis Assays: Quantify apoptosis using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. A lower percentage of apoptotic cells in the resistant line after this compound treatment would confirm this phenotype.
-
Western Blot for Apoptotic Proteins: Analyze the expression levels of key apoptosis-regulating proteins. Check for increased levels of anti-apoptotic proteins like Mcl-1 and Bcl-xL, and decreased levels of cleaved (active) caspase-3 and PARP in resistant cells.
Q5: I want to develop an this compound-resistant cell line. What is a general protocol for this?
A5: Generating a drug-resistant cell line typically involves continuous exposure to escalating doses of the drug.
Experimental Workflow for Developing Resistant Cell Lines
Caption: Workflow for generating this compound-resistant cancer cell lines.
Quantitative Data Summary
The following tables provide representative data that might be observed when comparing this compound-sensitive and resistant cancer cell lines.
Table 1: Cell Viability (IC50) of this compound
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 50 | 1 |
| Resistant Clone 1 | 500 | 10 |
| Resistant Clone 2 | 1200 | 24 |
Table 2: Protein Expression and Phosphorylation Status
| Protein | Parental Cells (Relative Units) | Resistant Cells (Relative Units) |
| p-AKT (Ser473) | 1.0 | 3.5 |
| Total AKT | 1.0 | 1.1 |
| p-p65 (Nuclear) | 1.0 | 4.2 |
| Total p65 (Nuclear) | 1.0 | 1.5 |
| Mcl-1 | 1.0 | 2.8 |
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay) for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
2. Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT, anti-AKT, anti-p-p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
PIM Signaling Pathway
Caption: this compound inhibits PIM kinases, leading to reduced cell proliferation and survival.
3. Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data from at least 10,000 cells per sample.
-
Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Potential Bypass Signaling in this compound Resistance
Caption: Potential bypass pathways activated in response to PIM kinase inhibition by this compound.
Uzansertib Technical Support Center: Minimizing Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize experimental variability when working with Uzansertib (also known as INCB053914), a potent and selective pan-PIM kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available, ATP-competitive small molecule inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3).[1][2] By binding to the ATP-binding pocket of the PIM kinases, this compound blocks their kinase activity, preventing the phosphorylation of downstream target proteins involved in cell proliferation and survival.[1][2] This inhibitory action makes it a subject of investigation for its potential antineoplastic activities.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintaining the integrity and activity of this compound. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years and dissolved stock solutions at -80°C for up to one year.[3][4] When preparing stock solutions, use fresh, high-quality DMSO, as moisture can reduce solubility.[3]
Q3: What are the typical in vitro and in vivo concentrations for this compound?
The optimal concentration of this compound will vary depending on the specific cell line and experimental conditions. In cell proliferation assays with various hematological malignancy cell lines, IC50 values typically range from 3 to 300 nM.[3] For in vivo studies, oral administration dosages have ranged from 25-100 mg/kg.[5][6]
Troubleshooting Guide
This guide addresses common issues that can lead to experimental variability when using this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments. | 1. Compound Instability: Improper storage or handling leading to degradation. 2. Cell Line Variability: Changes in cell passage number, confluency, or health. 3. Assay Conditions: Variations in incubation time, cell seeding density, or reagent concentrations. 4. ATP Concentration: As an ATP-competitive inhibitor, variations in intracellular ATP levels can affect this compound's potency.[7] | 1. Storage & Handling: Strictly adhere to recommended storage conditions. Prepare fresh aliquots from a master stock. 2. Cell Culture: Use a consistent cell passage number and ensure cells are in the logarithmic growth phase. Monitor cell health and morphology. 3. Standardize Protocol: Maintain consistent protocols for all experimental parameters. 4. Control ATP Levels: If possible, measure and normalize for ATP levels in your assay. |
| Low or no observable inhibition of PIM signaling. | 1. Incorrect Concentration: The concentration of this compound may be too low to effectively inhibit PIM kinases in the specific cell line. 2. Inactive Compound: The compound may have degraded due to improper storage. 3. High Protein Binding: this compound may bind to serum proteins in the culture medium, reducing its effective concentration. | 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line. 2. Quality Control: Use a fresh aliquot of this compound and verify its activity in a well-characterized sensitive cell line. 3. Reduce Serum: Consider reducing the serum concentration in your culture medium during the treatment period, if compatible with your cell line. |
| High background signal in kinase assays. | 1. Non-specific Inhibition: At high concentrations, this compound may exhibit off-target effects. 2. Assay Interference: The compound may interfere with the assay detection method (e.g., fluorescence or luminescence). | 1. Titrate Concentration: Use the lowest effective concentration of this compound determined from your dose-response curve. 2. Assay Controls: Run appropriate controls, including the compound in the absence of the enzyme or substrate, to check for interference. |
| Variability in in vivo tumor growth inhibition studies. | 1. Formulation Issues: Improper formulation can lead to poor solubility and inconsistent bioavailability. 2. Dosing Inaccuracy: Inconsistent administration of the compound. 3. Animal Variability: Differences in animal weight, age, or health status. | 1. Optimize Formulation: Ensure the formulation provides a homogenous suspension for consistent dosing. 2. Precise Dosing: Use calibrated equipment and ensure accurate oral gavage technique. 3. Standardize Animal Cohorts: Randomize animals into groups and ensure consistency in their characteristics. |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. It is recommended to use a concentration range spanning from 0.1 nM to 10 µM.
-
Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for PIM Signaling Pathway
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle control.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of PIM downstream targets (e.g., p-BAD, BAD, p-4E-BP1, 4E-BP1). Use a loading control antibody (e.g., GAPDH or β-actin).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Quantitative Data Summary
| Parameter | PIM1 | PIM2 | PIM3 | Reference |
| IC50 (Biochemical Assay) | 0.24 nM | 30 nM | 0.12 nM | [3][5][6] |
| Cell Line Type | Reported GI50/IC50 Range | Reference |
| Hematological Malignancies (AML, MM, DLBCL, MCL, T-ALL) | 13.2 nM - 230.0 nM | [4][5][6] |
| MOLM-16 (AML) | ~4 nM (p-BAD inhibition) | [5] |
| KMS-12-BM (MM) | ~27 nM (p-BAD inhibition) | [5] |
Visualizations
Caption: this compound inhibits PIM kinases, blocking downstream survival pathways.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Facebook [cancer.gov]
- 2. This compound | C26H26F3N5O3 | CID 90279868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Uzansertib Treatment: Technical Support for Unexpected Western Blot Results
This technical support center provides troubleshooting guidance for researchers encountering unexpected results in Western blot experiments involving Uzansertib, a potent pan-PIM kinase inhibitor.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I treated my cells with this compound, but I don't see a decrease in the phosphorylation of downstream targets like p-BAD or p-4E-BP1. What could be the issue?
A1: This is a common issue that can stem from several factors, ranging from the drug's activity to the experimental procedure.
-
Drug Inactivity or Concentration:
-
Degradation: Ensure the this compound stock solution has been stored correctly (-80°C for long-term, -20°C for short-term) and has not undergone multiple freeze-thaw cycles.
-
Concentration: The effective concentration of this compound is cell-line dependent, with GI50 values ranging from 13.2 nM to 230.0 nM in various hematologic cancer cell lines.[1][2] You may need to perform a dose-response experiment (e.g., 0.1 nM to 1000 nM) to determine the optimal concentration for your specific model.[1][2]
-
-
Experimental Parameters:
-
Incubation Time: A 2-hour incubation period has been shown to be effective for inhibiting downstream targets.[3] Shorter durations may not be sufficient to observe a significant decrease in phosphorylation.
-
Cell Health: Ensure cells are healthy and not overly confluent, as this can affect signaling pathways and drug response.
-
-
Western Blot Technique:
-
Antibody Issues: The primary antibody against the phosphorylated target may be inactive or used at a suboptimal concentration.
-
Sample Handling: It is critical to prevent protein degradation. Keep samples on ice and use fresh lysis buffer supplemented with phosphatase and protease inhibitors (e.g., 1 mM PMSF).[3][4]
-
Transfer Problems: Inefficient protein transfer from the gel to the membrane can lead to weak or absent signals.[5]
-
Q2: My Western blot shows unexpected bands or bands at the wrong molecular weight after this compound treatment. How can I interpret this?
A2: Unexpected bands can be confusing, but a systematic approach can help identify the cause.
-
Bands at Incorrect Molecular Weights:
-
Post-Translational Modifications: Glycosylation can cause proteins to migrate slower, appearing larger than their predicted molecular weight.[5]
-
Protein Degradation: If bands appear at a lower molecular weight, it may indicate that your target protein has been cleaved or degraded.[4][6] Ensure you use fresh protease inhibitors in your lysis buffer.[4]
-
Splice Variants: Your antibody might be detecting different isoforms or splice variants of the target protein.[4]
-
-
Multiple or Non-Specific Bands:
-
Antibody Specificity: The primary or secondary antibody may be cross-reacting with other proteins.[4] Run a control lane with the secondary antibody only to check for non-specific binding.[4]
-
Incomplete Sample Reduction: Dimers or multimers can form if samples are not fully reduced and denatured, leading to higher molecular weight bands.[4] Use fresh reducing agents like DTT or β-mercaptoethanol and boil samples adequately before loading.[6]
-
Q3: Should I expect the total protein levels of PIM1, PIM2, or PIM3 to decrease after a short-term this compound treatment?
A3: Not necessarily. This compound is an ATP-competitive inhibitor, meaning it functions by blocking the kinase activity of PIM proteins, thereby preventing them from phosphorylating their downstream substrates.[1][7][8] It does not typically cause the degradation of the PIM kinases themselves, especially after short-term treatment (e.g., 2 hours). Therefore, you should expect to see a decrease in the phosphorylation of PIM targets, while the total levels of PIM kinases remain relatively stable. Long-term treatment, however, could potentially lead to downstream effects that indirectly alter total protein expression.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: this compound Inhibitory Concentration (IC50) Against PIM Kinases
| Target | IC50 Value (nM) |
| PIM1 | 0.24[1][2][3][8] |
| PIM2 | 30[1][2][3][8] |
| PIM3 | 0.12[1][2][3][8] |
Table 2: Expected Downstream Effects of this compound Treatment in Relevant Cell Lines
| Downstream Target | Effect | Cell Lines | Effective Concentration Range | Reference |
| Phospho-BAD | Inhibition | MOLM-16, KMS-12-BM | IC50: 4-27 nM | [1][2] |
| Phospho-4E-BP1 | Inhibition | MOLM-16, Pfeiffer, KMS-12-PE/BM | Dose-dependent (0.1-1000 nM) | [1][2] |
| Phospho-p70S6K/S6 | Inhibition | MOLM-16, Pfeiffer, KMS-12-PE/BM | Dose-dependent (0.1-1000 nM) | [1][2] |
| Cell Proliferation | Inhibition | AML, MM, DLBCL, MCL, T-ALL | GI50: 13.2-230 nM | [1][2] |
Visual Guides and Protocols
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits PIM kinases, blocking phosphorylation of downstream targets.
Caption: A logical workflow for troubleshooting unexpected Western blot results.
Caption: Standard experimental workflow for a Western blot analysis with this compound.
Detailed Experimental Protocol: Western Blotting
This protocol is a general guideline based on established methods for analyzing the effects of this compound on downstream PIM kinase targets.[3] Optimization may be required for your specific cell line and targets.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., MOLM-16, KMS-12-BM) in appropriate culture flasks or plates and grow to approximately 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., a dose-response from 0 to 1 µM) or a vehicle control (e.g., DMSO).
-
Incubate for a specified time, for example, 2 hours at 37°C.[3]
-
-
Cell Lysis and Protein Extraction:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
For adherent cells, add ice-cold lysis buffer directly to the plate. For suspension cells, pellet them by centrifugation (e.g., 1,000 rpm for 10 minutes) before adding lysis buffer.[3]
-
Lysis Buffer Recipe: RIPA or a similar buffer supplemented with 1 mM PMSF, a protease inhibitor cocktail, and a phosphatase inhibitor cocktail.[3]
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new, pre-chilled microfuge tube. Store at -80°C or proceed to the next step.[3]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x or 6x Laemmli sample buffer (containing a reducing agent like DTT or β-mercaptoethanol) to each sample.
-
Boil the samples at 95-100°C for 5-10 minutes to denature and reduce the proteins.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)). Note: BSA is often preferred for phospho-antibody detection.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-BAD) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH, β-actin) or the total protein for your target of interest.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
- 7. Facebook [cancer.gov]
- 8. This compound phosphate | Pim | TargetMol [targetmol.com]
Mitigating Uzansertib-induced toxicity in animal models
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential toxicities associated with the use of Uzansertib (INCB053914) in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as INCB053914) is an orally active, ATP-competitive pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3).[1][2][3] PIM kinases are serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis by phosphorylating downstream targets involved in these pathways.[1][2] By inhibiting all three PIM isoforms, this compound can block these pro-survival signals, leading to an anti-tumor effect in various hematologic malignancies.
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Q2: What are the potential toxicities of this compound observed in preclinical and clinical studies?
While specific, detailed public reports on the preclinical toxicology of this compound are limited, clinical trial data provides valuable insights into potential toxicities to monitor in animal models. The most common treatment-related adverse events and dose-limiting toxicities observed in a Phase 1/2 clinical study of this compound monotherapy were elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST) , indicating potential hepatotoxicity. These effects were generally reversible upon dose interruption or reduction.[4][5]
Given that PIM kinases are involved in the regulation of blood cell development and function, there is also a theoretical risk of hematological toxicities . When this compound was combined with the JAK1/2 inhibitor ruxolitinib in mice, it was noted that dose modifications might be necessary to mitigate adverse effects, suggesting potential for on-target effects in the hematopoietic system.[6]
Q3: How should I monitor for potential this compound-induced toxicities in my animal models?
A proactive monitoring plan is crucial for managing potential toxicities. The following workflow is recommended:
Figure 2: Recommended experimental workflow for monitoring this compound-induced toxicity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant Weight Loss (>15-20%) | General toxicity, dehydration, or reduced food/water intake. | - Temporarily suspend dosing and provide supportive care (e.g., subcutaneous fluids, palatable diet).- If weight recovers, consider restarting at a lower dose.- If weight loss persists, euthanize the animal and perform a full necropsy. |
| Lethargy, Ruffled Fur, Hunched Posture | Non-specific signs of toxicity. | - Perform a thorough clinical examination.- Consider blood collection for immediate analysis (if not already scheduled).- If signs are severe, consider dose reduction or euthanasia. |
| Elevated Liver Enzymes (ALT, AST) | Potential hepatotoxicity. | - Confirm findings with a repeat blood sample.- Consider reducing the dose of this compound.- At the end of the study, collect liver tissue for histopathological analysis. |
| Changes in Blood Cell Counts (e.g., Anemia, Thrombocytopenia, Leukopenia) | Potential hematological toxicity. | - Monitor complete blood counts (CBCs) more frequently.- Depending on the severity, a dose reduction may be necessary.- At necropsy, examine bone marrow and spleen for any abnormalities. |
Experimental Protocols
Protocol 1: Monitoring for Hepatotoxicity
-
Baseline Blood Collection: Prior to the first dose of this compound, collect a baseline blood sample via an appropriate method (e.g., tail vein, saphenous vein) to establish normal ranges for liver enzymes (ALT, AST).
-
Regular Blood Monitoring: Collect blood samples at regular intervals throughout the study (e.g., weekly). The frequency may need to be increased if signs of toxicity are observed.
-
Serum Chemistry Analysis: Process blood to obtain serum and analyze for ALT and AST levels using a certified veterinary diagnostic laboratory or an in-house analyzer.
-
Histopathology: At the end of the study, or if an animal is euthanized due to toxicity, collect the liver and fix it in 10% neutral buffered formalin. Process the tissue for routine paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) for microscopic examination by a qualified veterinary pathologist.
Protocol 2: Monitoring for Hematological Toxicity
-
Baseline Blood Collection: Before initiating treatment, collect a baseline blood sample in an EDTA tube for a complete blood count (CBC).
-
Regular Blood Monitoring: Collect blood samples in EDTA tubes at regular intervals during the study.
-
CBC Analysis: Analyze the blood samples for red blood cell count, hemoglobin, hematocrit, platelet count, and white blood cell count with a differential.
-
Pathological Examination: At the end of the study, collect spleen and bone marrow (e.g., from the femur) for histopathological analysis to assess cellularity and morphology.
Quantitative Data Summary
The following table summarizes dosing information from a preclinical efficacy study using this compound in mouse models of hematologic malignancies. While this study focused on efficacy, the dose ranges provide a starting point for designing toxicology studies.
| Animal Model | Tumor Type | Dose Range (mg/kg) | Dosing Schedule | Duration | Reference |
| SCID Mice | MOLM-16 (AML) | 25, 50, 75, 100 | Oral, twice daily | 15 days | [1] |
| SCID Mice | KMS-12-BM (MM) | 25, 50, 75, 100 | Oral, twice daily | 15 days | [1] |
Disclaimer: This information is intended for research purposes only. The specific toxicities and their severity may vary depending on the animal species, strain, dose, and duration of treatment. It is essential to conduct pilot dose-range finding studies to determine the maximum tolerated dose (MTD) in your specific animal model before initiating large-scale efficacy studies. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Phase 1/2 Study of the Pan-PIM Kinase Inhibitor INCB053914 Alone or in Combination With Standard-of-Care Agents in Patients With Advanced Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Interpreting inconsistent data from Uzansertib experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve inconsistent data that may arise during in vitro experiments with Uzansertib.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable troubleshooting steps.
Issue 1: High Variability in IC50/GI50 Values Across Experiments
Question: We are observing significant variability in the IC50 (or GI50) values for this compound in the same cell line across different experimental batches. What could be the cause?
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Cell Line Instability: | - Verify Cell Line Authenticity: Perform STR profiling to confirm the identity of your cell line. - Monitor Passage Number: Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to genetic drift and altered drug sensitivity. - Check for Contamination: Regularly test for mycoplasma contamination, which can significantly alter cellular responses. |
| Drug Stock and Handling: | - Confirm Stock Concentration: Re-verify the concentration of your this compound stock solution. If possible, use a spectrophotometer or other quantitative method. - Proper Storage: this compound should be stored at -20°C for short-term use (up to 1 month) and -80°C for long-term storage (up to 6 months) to prevent degradation.[1][2] - Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to minimize degradation from repeated temperature changes. |
| Assay Conditions: | - Consistent Seeding Density: Ensure that the initial cell seeding density is consistent across all wells and experiments. - Standardize Incubation Times: Use a precise and consistent incubation time for both drug treatment and the viability assay itself. - Reagent Variability: Use the same lot of assay reagents (e.g., MTS, CellTiter-Glo) for a set of comparative experiments. If you must use a new lot, perform a bridging study to ensure consistency. |
Example of Inconsistent IC50 Data:
| Experiment Batch | Cell Line | This compound IC50 (nM) |
| 1 | MOLM-16 | 15.2 |
| 2 | MOLM-16 | 45.8 |
| 3 | MOLM-16 | 22.5 |
Issue 2: Inconsistent Phosphorylation Status of Downstream Targets
Question: Our Western blot results show inconsistent inhibition of p-4E-BP1 and p-BAD after this compound treatment, even at concentrations above the reported IC50. Why might this be happening?
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Timing of Lysate Collection: | - Perform a Time-Course Experiment: The kinetics of target dephosphorylation can vary. Collect lysates at multiple time points after this compound treatment (e.g., 2, 4, 8, 24 hours) to identify the optimal window for observing maximal inhibition. This compound has been shown to inhibit BAD phosphorylation within 4 hours in vivo.[1][2] |
| Antibody Quality: | - Validate Antibodies: Ensure your primary antibodies for both the phosphorylated and total protein are specific and validated for Western blotting. Run positive and negative controls. - Use Fresh Antibody Dilutions: Prepare fresh antibody dilutions for each experiment to avoid degradation. |
| Experimental Conditions: | - Serum Concentration: The presence of growth factors in fetal bovine serum (FBS) can activate parallel signaling pathways that may compensate for PIM kinase inhibition. Consider reducing the serum concentration during the drug treatment period or using serum-free media if your cell line can tolerate it. - Cell Density: Overly confluent cells may have altered signaling dynamics. Ensure cells are in the logarithmic growth phase and at a consistent density at the time of treatment. |
Example of Inconsistent Western Blot Data:
| Treatment (100 nM this compound) | p-BAD (Ser112) Levels (Relative to Control) | Total BAD Levels (Relative to Control) |
| Experiment 1 (4h) | 0.35 | 0.98 |
| Experiment 2 (4h) | 0.85 | 1.02 |
| Experiment 3 (24h) | 0.60 | 0.95 |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active, ATP-competitive pan-inhibitor of PIM kinases.[1][2] It has high potency against all three PIM isoforms: PIM1, PIM2, and PIM3.[3][4] PIM kinases are serine/threonine kinases that play a crucial role in cell cycle progression, cell survival, and proliferation by phosphorylating downstream targets involved in these processes.[4][5] By inhibiting PIM kinases, this compound prevents the phosphorylation of these downstream targets, leading to reduced proliferation and apoptosis in cancer cells that overexpress PIMs.[4]
Q2: What are the key downstream targets of PIM kinases that I should monitor?
Key downstream substrates of PIM kinases that can be monitored to confirm this compound activity include BAD (at Ser112), 4E-BP1, and p70S6K/S6.[1] Inhibition of the phosphorylation of these proteins is a good indicator of target engagement by this compound.
Q3: Are there common issues with ATR inhibitors that might be relevant to my work with other kinase inhibitors?
While this compound is a PIM inhibitor, researchers working with kinase inhibitors in general, including ATR inhibitors, often face similar challenges. A common class effect for ATR inhibitors is reversible anemia, which is an important consideration in clinical settings.[6] In preclinical experiments, a key challenge is identifying the right genetic background or cellular context where the inhibitor will be most effective. For instance, ATR inhibitors show synthetic lethality in cancer cells with deficiencies in other DNA damage response proteins like ATM or ERCC1.[7] This highlights the importance of characterizing the molecular background of your cell lines when interpreting inhibitor sensitivity.
Q4: How should I prepare and store this compound?
For in vitro experiments, this compound is typically dissolved in DMSO to create a high-concentration stock solution. It is recommended to store this stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To use, thaw the stock solution and make further dilutions in your cell culture medium. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.
Experimental Protocols
Cell Viability (MTS) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Phospho-Proteins
-
Cell Treatment and Lysis: Plate cells and treat with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate the membrane with the primary antibody (e.g., anti-p-BAD) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., anti-BAD).
Visualizations
Caption: Simplified PIM kinase signaling pathway and the inhibitory action of this compound.
Caption: Standard experimental workflow for evaluating an anti-cancer compound like this compound.
Caption: A troubleshooting logic diagram for diagnosing sources of inconsistent experimental data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. hematologyandoncology.net [hematologyandoncology.net]
- 7. ATR pathway inhibition is synthetically lethal in cancer cells with ERCC1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Uzansertib Technical Support Center: Stability and Long-Term Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of Uzansertib (also known as INCB053914). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound powder?
For long-term storage, solid this compound powder should be stored at -20°C for up to three years. It is crucial to keep the container tightly sealed to protect it from moisture.
Q2: How should I store stock solutions of this compound?
The stability of this compound in solution is dependent on the storage temperature. For optimal long-term stability, it is recommended to store stock solutions at -80°C, where they can be viable for up to one year. For shorter-term storage, solutions can be kept at -20°C for up to one month. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: What solvents are recommended for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.
Q4: Are there any specific handling instructions I should be aware of when working with this compound?
Yes, it is important to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. For compounds where light sensitivity is a concern, it is advisable to use amber vials or protect the samples from light.
Q5: How can I prepare this compound for in vivo animal studies?
For in vivo experiments, this compound can be formulated in various ways. One common method involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is a formulation of 10% DMSO and 90% corn oil. It is recommended to prepare these formulations fresh for each experiment. If precipitation occurs during preparation, gentle warming and sonication can aid in dissolution.
Data Presentation: Storage Condition Summary
The following tables summarize the recommended storage conditions for this compound in both solid and solution forms based on currently available data.
Table 1: Long-Term Storage of Solid this compound
| Form | Storage Temperature | Duration | Special Considerations |
| Powder | -20°C | Up to 3 years | Keep container tightly sealed. |
Table 2: Storage of this compound Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for shorter-term storage. |
| 4°C | Up to 1 week | For frequent use, but shorter stability. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 513.52 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.14 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to facilitate dissolution if necessary.
-
Once dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Troubleshooting Guide
Issue: Precipitate forms in my this compound stock solution after thawing.
-
Possible Cause: The solubility of this compound may have been exceeded, or the solvent may have absorbed moisture.
-
Solution:
-
Gently warm the solution in a water bath (not exceeding 37°C) and vortex or sonicate to try and redissolve the precipitate.
-
If the precipitate does not dissolve, centrifuge the tube to pellet the precipitate and carefully transfer the supernatant to a new tube. The concentration of the supernatant may be lower than intended and should be re-evaluated if precise concentration is critical.
-
For future preparations, ensure the use of anhydrous DMSO and consider preparing a slightly lower concentration stock solution.
-
Issue: I observe a loss of compound activity in my experiments over time.
-
Possible Cause: The compound may be degrading due to improper storage or handling.
-
Solution:
-
Review your storage conditions. Ensure stock solutions are stored at -80°C and aliquoted to minimize freeze-thaw cycles.
-
Avoid exposing the compound to excessive light or heat.
-
Prepare fresh working dilutions from a frozen stock aliquot for each experiment.
-
If degradation is suspected, it is advisable to use a fresh vial of this compound powder to prepare a new stock solution.
-
Visualizations
The following diagrams illustrate key concepts related to the handling and potential degradation of this compound.
Caption: this compound inhibits PIM kinases, affecting cell survival pathways.
Caption: Workflow for preparing stable this compound stock solutions.
Validation & Comparative
A Head-to-Head Showdown: Unpacking the Efficacy of PIM Kinase Inhibitors Uzansertib and SGI-1776
For researchers and drug development professionals navigating the landscape of cancer therapeutics, the PIM kinase family has emerged as a compelling target. This guide offers an in-depth comparison of two notable PIM inhibitors, Uzansertib (INCB053914) and SGI-1776, presenting a critical analysis of their efficacy, supported by experimental data and detailed protocols.
While both compounds have demonstrated potent inhibition of PIM kinases, their clinical trajectories have diverged significantly. SGI-1776, a first-generation PIM inhibitor, showed early promise but its clinical development was ultimately halted due to concerns of cardiotoxicity, specifically QTc prolongation.[1][2] This has paved the way for next-generation inhibitors like this compound, which is currently being evaluated in clinical trials for advanced hematologic malignancies.[3] This comparison aims to provide a clear, data-driven overview to inform ongoing and future research in this critical area of oncology.
Biochemical Potency: A Tale of Two Inhibitors
At the molecular level, both this compound and SGI-1776 function as ATP-competitive inhibitors of the three PIM kinase isoforms (PIM1, PIM2, and PIM3). However, their inhibitory profiles reveal key differences in potency and selectivity.
This compound distinguishes itself as a potent pan-PIM inhibitor with exceptional activity against PIM1 and PIM3, exhibiting IC50 values in the sub-nanomolar range.[4][5] In contrast, SGI-1776 demonstrates a preference for PIM1, with significantly lower potency against PIM2.[6][7] SGI-1776 also displays inhibitory activity against other kinases, notably Flt-3 and haspin, at nanomolar concentrations.[5][6]
| Inhibitor | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) | Other Notable Targets (IC50) |
| This compound | 0.24[4][5] | 30[4][5] | 0.12[4][5] | Highly selective for PIM kinases[8] |
| SGI-1776 | 7[6][7] | 363[6][7] | 69[6][7] | Flt-3 (44 nM), Haspin (34 nM)[5][6] |
Table 1: Comparative Biochemical Potency of this compound and SGI-1776. This table summarizes the half-maximal inhibitory concentrations (IC50) of each inhibitor against the three PIM kinase isoforms, highlighting the pan-PIM profile of this compound and the PIM1-selectivity of SGI-1776.
The PIM Kinase Signaling Axis: A Target for Cancer Therapy
PIM kinases are crucial downstream effectors in multiple signaling pathways that are frequently dysregulated in cancer, including the JAK/STAT and PI3K/AKT pathways.[8][9] Their constitutive activity promotes cell survival, proliferation, and resistance to apoptosis. PIM kinases exert their oncogenic effects by phosphorylating a range of downstream substrates.
Figure 1. The PIM Kinase Signaling Pathway. This diagram illustrates the central role of PIM kinases in cancer cell signaling.
In Vitro Efficacy: A Comparative Look at Anti-Proliferative Activity
Both this compound and SGI-1776 have demonstrated broad anti-proliferative activity against a variety of hematologic tumor cell lines. This compound has shown potent single-agent activity with mean GI50 values ranging from 13.2 nM to 230.0 nM across cell lines derived from acute myeloid leukemia (AML), multiple myeloma (MM), diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), and T-cell acute lymphoblastic leukemia (T-ALL).[4] SGI-1776 has also shown cytotoxic activity in preclinical models of leukemia and solid tumors, with reported IC50 values ranging from 0.005 to 11.68 µM.[10]
| Cell Line | Cancer Type | This compound GI50 (nM) | SGI-1776 IC50 (µM) |
| MOLM-16 | AML | ~13-230[4] | Not specified |
| KMS-12-BM | Multiple Myeloma | ~13-230[4] | Not specified |
| Pfeiffer | DLBCL | ~13-230[4] | Not specified |
| MV-4-11 | AML (FLT3-ITD) | Not specified | Potent activity reported[11] |
| MOLM-13 | AML (FLT3-ITD) | Not specified | Potent activity reported[11] |
| U266 | Multiple Myeloma | Not specified | ~3 (at 72h)[12] |
| MM.1S | Multiple Myeloma | Not specified | >3 (at 72h)[12] |
Table 2: Comparative In Vitro Anti-Proliferative Activity. This table presents a summary of the growth inhibitory (GI50) or cytotoxic (IC50) concentrations of this compound and SGI-1776 in various hematologic cancer cell lines. Note that direct comparison is limited as data is sourced from different studies with varying experimental conditions.
In Vivo Performance: Tumor Growth Inhibition in Preclinical Models
The anti-tumor activity of both inhibitors has been validated in in vivo xenograft models. Oral administration of this compound led to dose-dependent tumor growth inhibition in mice bearing MOLM-16 (AML) or KMS-12-BM (MM) tumors.[4] Similarly, SGI-1776 demonstrated efficacy in a xenograft model using MV-4-11 AML cells.[7][10]
| Inhibitor | Tumor Model | Dosing Regimen | Outcome |
| This compound | MOLM-16 (AML) xenograft | 25-100 mg/kg, PO, BID for 15 days[4] | Dose-dependent tumor growth inhibition.[4] |
| This compound | KMS-12-BM (MM) xenograft | 25-100 mg/kg, PO, BID for 15 days[4] | Dose-dependent tumor growth inhibition.[4] |
| SGI-1776 | MV-4-11 (AML) xenograft | Not specified | Significant tumor growth inhibition.[7][11] |
Table 3: Comparative In Vivo Efficacy. This table summarizes the in vivo anti-tumor activity of this compound and SGI-1776 in preclinical models of hematologic malignancies.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, detailed protocols for the key experimental assays are provided below.
PIM Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of a compound to displace a fluorescently labeled, ATP-competitive tracer from the PIM kinase active site.
Materials:
-
PIM1, PIM2, or PIM3 enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Test compounds (this compound, SGI-1776)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well plate (white, low-volume)
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in Kinase Buffer A to achieve the desired 4X final assay concentrations.
-
Prepare a 2X kinase/antibody mixture in Kinase Buffer A.
-
Prepare a 4X tracer solution in Kinase Buffer A.
-
In a 384-well plate, add 4 µL of the 4X test compound solution.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer solution to initiate the reaction.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC50 value.
Figure 2. LanthaScreen Kinase Assay Workflow. A flowchart outlining the key steps of the kinase inhibition assay.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compounds (this compound, SGI-1776)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for the desired period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the test compounds for a specified duration.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Conclusion and Future Perspectives
The comparative analysis of this compound and SGI-1776 underscores the evolution of PIM kinase inhibitors. This compound's potent pan-PIM inhibitory profile and ongoing clinical evaluation position it as a promising therapeutic candidate for hematologic malignancies. In contrast, the clinical discontinuation of SGI-1776 due to cardiotoxicity serves as a critical lesson in the development of kinase inhibitors, emphasizing the importance of selectivity and safety.
For researchers, the data presented here provides a foundation for further investigation into the therapeutic potential of PIM inhibition. The detailed protocols offer a practical guide for conducting preclinical evaluations of novel PIM inhibitors. Future studies should focus on identifying predictive biomarkers to select patient populations most likely to benefit from PIM-targeted therapies and exploring rational combination strategies to overcome resistance and enhance anti-tumor efficacy.
References
- 1. promega.com [promega.com]
- 2. ch.promega.com [ch.promega.com]
- 3. Phase 1/2 Study of the Pan-PIM Kinase Inhibitor INCB053914 Alone or in Combination With Standard-of-Care Agents in Patients With Advanced Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies | PLOS One [journals.plos.org]
- 9. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pan-PIM Kinase Inhibitors for Researchers and Drug Development Professionals
An objective guide to the performance and experimental validation of leading pan-PIM kinase inhibitors, providing essential data for informed decision-making in cancer research and therapeutic development.
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases, comprising three isoforms (PIM1, PIM2, and PIM3), that have emerged as critical regulators of cell survival, proliferation, and apoptosis. Their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors, making them a compelling target for anticancer therapies. This guide provides a head-to-head comparison of several prominent pan-PIM kinase inhibitors, presenting key experimental data on their biochemical potency, cellular activity, and clinical development status.
Biochemical Potency: A Comparative Analysis
The in vitro inhibitory activity of pan-PIM kinase inhibitors against the three PIM isoforms is a primary indicator of their potency. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are key metrics for this assessment. The following table summarizes the reported biochemical potency of several leading pan-PIM kinase inhibitors.
| Inhibitor | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) | PIM1 Ki (nM/pM) | PIM2 Ki (nM/pM) | PIM3 Ki (nM/pM) | Other Notable Kinase Targets (IC50) |
| SGI-1776 | 7[1] | 363[1] | 69[1] | - | - | - | FLT3 (44 nM), Haspin (34 nM)[1][2] |
| AZD1208 | 0.4[3] | 5[3] | 1.9[3] | - | - | - | >43-fold selectivity over other kinases |
| GDC-0339 | - | - | - | 0.03 nM[4] | 0.1 nM[4] | 0.02 nM[4] | Good selectivity against other kinases[5] |
| CX-6258 | 5 | 25 | 16 | - | - | - | FLT3 |
| INCB053914 | 0.24 | 30 | 0.12 | - | - | - | - |
| PIM447 (LGH447) | - | - | - | 6 pM[6] | 18 pM[6] | 9 pM[6] | GSK3β, PKN1, PKCτ (IC50 >1 µM)[7] |
| LGB321 | - | - | - | - | - | - | Highly selective for PIM kinases |
Cellular Activity: Anti-Proliferative Effects in Cancer Cell Lines
The efficacy of pan-PIM kinase inhibitors in a cellular context is a critical measure of their therapeutic potential. The following table presents a summary of their anti-proliferative activity (GI50 or IC50) in various cancer cell lines.
| Inhibitor | Cell Line(s) | Cellular IC50/GI50 (µM) |
| SGI-1776 | Androgen-independent prostate cancer cells | 2-4[1] |
| Leukemia and solid tumor cell lines | 0.005–11.68[8] | |
| Multiple Myeloma (U266) | ~3 (for ~25% cell death at 24h)[9] | |
| AZD1208 | MOLM-16 (megakaryoblastic leukemia) | < 0.1[10] |
| GDC-0339 | MM.1S (Multiple Myeloma) | 0.1[4] |
| PIM447 (LGH447) | MM1S, MM1R, RPMI-8226, MM144, U266, NCI-H929 | 0.2-3.3[11] |
| OPM-2, RPMI-LR5, U266-Dox4, U266-LR7 | >7[11] | |
| HEL 92.1.7 | 1.66[6] | |
| INCB053914 | Multiple Myeloma cell lines | 0.0132-0.23[12] |
Clinical Development Status
The translation of preclinical potency to clinical efficacy is the ultimate goal of drug development. The following table provides a snapshot of the clinical trial outcomes for these pan-PIM kinase inhibitors.
| Inhibitor | Clinical Trial Phase | Key Findings | Status |
| SGI-1776 | Phase 1 | Terminated due to cardiotoxicity (QTc prolongation). | Discontinued |
| AZD1208 | Phase 1 | Well-tolerated but showed no clear anti-tumor activity as a monotherapy.[13][14] Increased drug clearance was observed after multiple dosing.[14] | Terminated |
| GDC-0339 | Preclinical | Efficacious in multiple myeloma xenograft models.[15] Selected for further development.[5] | In Development |
| CX-6258 | Preclinical | Orally bioavailable and inhibits tumor growth in xenograft models. | - |
| INCB053914 | Phase 1/2 | Generally well-tolerated as monotherapy and in combination. Limited responses observed.[16] Currently being investigated in combination with ruxolitinib for myelofibrosis.[17] | Ongoing |
| PIM447 (LGH447) | Phase 1 | Tolerated in patients with relapsed/refractory multiple myeloma with an overall response rate of 15.4%.[18][19] Further studies in combination with other drugs are required.[18] | Ongoing |
| LGB321 | Preclinical | Active in PIM2-dependent multiple myeloma cell lines and demonstrates in vivo efficacy.[20][21] | - |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and evaluation process for these inhibitors, the following diagrams illustrate the PIM kinase signaling pathway and a typical experimental workflow.
References
- 1. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies | PLOS One [journals.plos.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Phase I studies of AZD1208, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (GDC-0339) for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase 1/2 Study of the Pan-PIM Kinase Inhibitor INCB053914 Alone or in Combination With Standard-of-Care Agents in Patients With Advanced Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The pan-PIM inhibitor INCB053914 displays potent synergy in combination with ruxolitinib in models of MPN - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A phase I, dose-escalation study of oral PIM447 in Japanese patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
A New Frontier in Cancer Therapy: Synergistic Targeting of PIM and PI3K Pathways with Uzansertib
For Immediate Release
[City, State] – November 8, 2025 – Researchers and drug development professionals are closely watching the promising therapeutic strategy of combining the pan-PIM kinase inhibitor, uzansertib (formerly INCB053914), with inhibitors of the PI3K pathway. Preclinical evidence strongly suggests a synergistic relationship between these two classes of drugs, offering a potential new avenue for treating a variety of cancers, particularly hematologic malignancies. This guide provides a comprehensive comparison of this compound in combination with PI3K pathway inhibitors against other therapeutic alternatives, supported by available experimental data.
The rationale for this combination therapy lies in the intricate crosstalk between the PIM kinase and PI3K/AKT/mTOR signaling pathways, both of which are critical drivers of cancer cell growth, proliferation, and survival. The PIM kinases (PIM1, PIM2, and PIM3) and the PI3K pathway share downstream substrates and can activate parallel signaling cascades, suggesting that dual inhibition could lead to a more potent and durable anti-cancer effect.[1][2]
Preclinical Evidence Highlights Synergy
A key preclinical study investigating this compound in models of hematologic malignancies has demonstrated the potential of this combination. When this compound was combined with a selective PI3Kδ inhibitor, additive or synergistic inhibition of tumor growth was observed in vivo.[3][4] This finding is supported by other studies showing that the combination of PIM and PI3K inhibitors can lead to enhanced cytotoxicity and induction of cell death in various cancer cell lines.[5][6]
Quantitative Analysis of Anti-Tumor Efficacy
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound and PI3K inhibitors as monotherapies and in combination.
Table 1: In Vitro Inhibition of Cell Proliferation
| Cancer Type | Cell Line | Treatment | IC50 (nM) |
| Acute Myeloid Leukemia | MV-4-11 | ETP-45299 (PIM-1 Inhibitor) | ~1000 |
| GDC-0941 (PI3K Inhibitor) | ~500 | ||
| ETP-45299 + GDC-0941 | Synergistic Reduction | ||
| Non-Small Cell Lung Cancer | H1975 (PI3K-mTOR resistant) | IBL-301 (PIM/PI3K/mTOR Inhibitor) | 179 |
| H1975 (Parental) | IBL-301 (PIM/PI3K/mTOR Inhibitor) | 529 |
Note: Data for this compound in direct combination with a PI3K inhibitor for IC50 values was not available in the reviewed literature. The table presents data for other PIM kinase inhibitors to illustrate the synergistic principle.
Table 2: In Vivo Tumor Growth Inhibition in Hematologic Malignancy Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
| This compound (Monotherapy) | Dose-dependent inhibition |
| PI3Kδ Inhibitor (Monotherapy) | Not specified |
| This compound + PI3Kδ Inhibitor | Additive or Synergistic Inhibition |
Source: Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor.[3][4]
Signaling Pathway Interplay and Therapeutic Intervention
The PIM and PI3K/AKT/mTOR pathways are interconnected signaling networks that regulate critical cellular processes. The following diagram illustrates the crosstalk between these pathways and the points of inhibition by this compound and PI3K inhibitors.
Detailed Experimental Protocols
To aid researchers in replicating and building upon these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, a PI3K inhibitor, or the combination of both for 48-72 hours. Include a vehicle-only control.[7]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Western Blot Analysis for Phosphorylated Proteins
-
Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-AKT, AKT, p-S6, S6) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (vehicle, this compound alone, PI3K inhibitor alone, and the combination).
-
Drug Administration: Administer the drugs via the appropriate route (e.g., oral gavage) at the predetermined doses and schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry). Calculate tumor growth inhibition for each treatment group.
The following diagram outlines the general workflow for a preclinical in vivo study.
Conclusion and Future Directions
The combination of this compound with PI3K pathway inhibitors represents a compelling and scientifically-grounded strategy for cancer treatment. The preclinical data, although still emerging, strongly suggest a synergistic effect that could overcome some of the limitations of monotherapy. Further research, including well-designed clinical trials, is crucial to validate these findings in patients and to identify the specific cancer types and patient populations that would benefit most from this combination therapy. The detailed experimental protocols provided in this guide are intended to facilitate these future investigations and accelerate the translation of this promising therapeutic approach from the laboratory to the clinic.
References
- 1. Targeting PI3K in cancer: mechanisms and advances in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-Targeting PIM Kinase and PI3K/mTOR in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Synergistic interactions with PI3K inhibition that induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unraveling the Cross-Resistance Profile of Uzansertib: A Comparative Guide for Drug Development Professionals
Cambridge, MA – Uzansertib (INCB053914), a potent and selective ATP-competitive pan-PIM kinase inhibitor, is a promising therapeutic agent in oncology, particularly for hematologic malignancies.[1] Understanding its cross-resistance profile with other kinase inhibitors is paramount for predicting clinical responses, designing effective combination therapies, and developing strategies to overcome acquired resistance. This guide provides a comprehensive comparison of this compound's potential cross-resistance landscape, supported by preclinical data on PIM kinase-mediated resistance mechanisms and detailed experimental protocols to formally assess these interactions.
The PIM Kinase Signaling Axis: A Hub for Therapeutic Intervention and Resistance
PIM kinases (PIM1, PIM2, and PIM3) are a family of constitutively active serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis by phosphorylating a wide range of downstream substrates.[2] The PIM signaling pathway is a key regulator of cellular processes often dysregulated in cancer.
Cross-Resistance Profile of this compound: An Evidence-Based Postulation
While direct experimental data on this compound-resistant cell lines and their cross-resistance to other kinase inhibitors is limited in publicly available literature, a strong rationale for potential cross-resistance can be inferred from the established role of PIM kinases in mediating resistance to other targeted therapies. Overexpression of PIM kinases is a known mechanism of acquired resistance to inhibitors of the PI3K/AKT/mTOR pathway, as well as to anti-HER2/EGFR treatments and MET inhibitors.[2][3]
This suggests that tumors acquiring resistance to these agents through PIM kinase upregulation may exhibit sensitivity to this compound. Conversely, tumors that develop resistance to this compound through mechanisms that do not involve the upregulation of alternative survival pathways may not display cross-resistance to inhibitors of those pathways.
The following table summarizes the postulated cross-resistance profile of this compound based on known resistance mechanisms.
| Kinase Inhibitor Class | Primary Target(s) | Mechanism of Acquired Resistance | Postulated Cross-Resistance with this compound | Rationale |
| PI3K/AKT/mTOR Inhibitors | PI3K, AKT, mTOR | Upregulation of PIM kinase signaling[4][5] | Likely Sensitive to this compound | PIM kinases can act as a bypass signaling pathway, and their inhibition by this compound would restore sensitivity. |
| HER2/EGFR Inhibitors | HER2, EGFR | PIM-1 overexpression leading to resistance.[3] | Likely Sensitive to this compound | Inhibition of PIM-1 by this compound could overcome this resistance mechanism. |
| MET Inhibitors | MET | Increased PIM expression in resistant clones.[3] | Likely Sensitive to this compound | Targeting the PIM-mediated escape pathway with this compound is a rational strategy. |
| Other PIM Kinase Inhibitors | PIM1, PIM2, PIM3 | Target mutation, drug efflux | Likely Cross-Resistant | A shared mechanism of action suggests that resistance to one PIM inhibitor would likely confer resistance to others. |
| Chemotherapeutic Agents | DNA, microtubules | Upregulation of drug efflux pumps (e.g., ABCG2) | Potential for Sensitization by this compound | Some PIM inhibitors have been shown to inhibit ABCG2, potentially reversing multidrug resistance.[6] |
Experimental Protocols for Determining Cross-Resistance
To empirically validate the cross-resistance profile of this compound, a systematic experimental approach is required. This involves the generation of this compound-resistant cell lines followed by comprehensive characterization and sensitivity testing against a panel of other kinase inhibitors.
Generation of this compound-Resistant Cell Lines
Methodology:
-
Cell Line Selection: Choose a cancer cell line known to be initially sensitive to this compound.
-
IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).[7]
-
Dose Escalation: Culture the cells in the continuous presence of this compound, starting at a concentration below the IC50. Gradually increase the concentration of this compound in a stepwise manner as the cells adapt and resume proliferation.[8][9]
-
Clonal Selection: Once a significantly resistant population is established (e.g., >10-fold increase in IC50), isolate and expand single-cell clones to ensure a homogenous resistant population.[9]
-
Phenotypic Characterization: Confirm the resistant phenotype by re-evaluating the IC50 of this compound. Maintain the resistant cell line in a medium containing a maintenance concentration of this compound.
Cross-Resistance Profiling
Methodology:
-
Panel of Kinase Inhibitors: Select a diverse panel of kinase inhibitors targeting various signaling pathways, including but not limited to inhibitors of PI3K, AKT, mTOR, MEK, ERK, EGFR, and MET.
-
Cell Viability Assays: Seed both the parental and this compound-resistant cell lines in 96-well plates. Treat the cells with a range of concentrations for each inhibitor in the panel.
-
Data Analysis: After a defined incubation period (e.g., 72 hours), assess cell viability. Calculate the IC50 value for each inhibitor in both the sensitive and resistant cell lines. A significant shift in the IC50 value in the resistant line compared to the parental line indicates cross-resistance (if IC50 increases) or collateral sensitivity (if IC50 decreases).
Mechanistic Investigation
To understand the molecular basis of any observed cross-resistance, further experiments are necessary:
-
Western Blotting: Analyze the expression and phosphorylation status of key proteins in the PIM signaling pathway and other relevant pathways (e.g., PI3K/AKT, MAPK) in both sensitive and resistant cells, with and without drug treatment.
-
Kinase Activity Assays: Directly measure the enzymatic activity of PIM kinases and other relevant kinases in cell lysates to determine if alterations in kinase activity contribute to resistance.[10][11]
-
Gene Expression Analysis: Perform RNA sequencing or qRT-PCR to identify changes in gene expression that may contribute to the resistant phenotype.
Conclusion and Future Directions
The current understanding of PIM kinase signaling strongly suggests that this compound holds promise for overcoming resistance to several classes of kinase inhibitors. However, the potential for acquired resistance to this compound itself necessitates a thorough investigation of its cross-resistance profile. The experimental framework outlined in this guide provides a robust methodology for elucidating these complex interactions. The resulting data will be invaluable for guiding the clinical development of this compound, identifying patient populations most likely to benefit, and designing rational combination strategies to combat drug resistance in cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current perspectives on targeting PIM kinases to overcome mechanisms of drug resistance and immune evasion in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. mdpi.com [mdpi.com]
- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Uzansertib vs. Standard Chemotherapy: A Comparative Efficacy Guide for Researchers
An objective analysis of the preclinical performance of the pan-PIM kinase inhibitor, uzansertib, in hematological malignancies, juxtaposed with the established efficacy of standard-of-care chemotherapy regimens.
This guide provides a detailed comparison of the investigational agent this compound with standard chemotherapy, aimed at researchers, scientists, and drug development professionals. In the absence of direct head-to-head clinical trial data, this document focuses on preclinical efficacy data for this compound and contrasts it with the known clinical outcomes of standard chemotherapy in relevant hematological cancers.
Mechanism of Action: Targeting PIM Kinases
This compound is an orally active, ATP-competitive pan-PIM kinase inhibitor. The PIM kinase family (PIM1, PIM2, and PIM3) consists of serine/threonine kinases that are key regulators of cell survival, proliferation, and apoptosis.[1] Overexpressed in many hematological malignancies, PIM kinases contribute to tumorigenesis by phosphorylating downstream targets involved in cell cycle progression and inhibition of apoptosis.[2] By inhibiting all three PIM kinase isoforms, this compound aims to block these pro-survival signals and induce cancer cell death.
Preclinical Efficacy of this compound
Preclinical studies have demonstrated the anti-tumor activity of this compound across a range of hematological cancer cell lines and in animal models.
In Vitro Anti-Proliferative Activity
This compound has shown broad anti-proliferative activity against various hematologic tumor cell lines.[3]
| Cell Line | Cancer Type | GI50 (nM) |
| MOLM-16 | Acute Myeloid Leukemia (AML) | 13.2 - 230.0 (mean range) |
| Pfeiffer | Diffuse Large B-cell Lymphoma (DLBCL) | 13.2 - 230.0 (mean range) |
| KMS-12-PE/BM | Multiple Myeloma (MM) | 13.2 - 230.0 (mean range) |
| Other | MCL, T-ALL | 13.2 - 230.0 (mean range) |
| Data from MedChemExpress, GI50 represents the concentration for 50% of maximal inhibition of cell proliferation. |
In Vivo Tumor Growth Inhibition
In mouse xenograft models of human hematological cancers, orally administered this compound led to dose-dependent tumor growth inhibition.
| Animal Model | Cancer Type | Dosing Regimen | Outcome |
| Mice with MOLM-16 xenografts | Acute Myeloid Leukemia (AML) | 25-100 mg/kg, PO, twice daily for 15 days | Dose-dependent tumor growth inhibition. |
| Mice with KMS-12-BM xenografts | Multiple Myeloma (MM) | 25-100 mg/kg, PO, twice daily for 15 days | Dose-dependent tumor growth inhibition. |
| Data from MedChemExpress. |
Efficacy of Standard Chemotherapy (for Indirect Comparison)
The following table summarizes the typical efficacy of standard first-line chemotherapy regimens in the same hematological malignancies for which preclinical data on this compound is available. It is important to note that these are clinical outcomes in patients, and a direct comparison with preclinical data is not possible.
| Cancer Type | Standard Chemotherapy Regimen | Overall Response Rate (ORR) | Complete Remission (CR) Rate |
| Acute Myeloid Leukemia (AML) | 7+3 (Cytarabine + Daunorubicin/Idarubicin) | 60-80% (in younger patients) | 60-70% (in younger patients) |
| Diffuse Large B-cell Lymphoma (DLBCL) | R-CHOP (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) | ~80-90% | ~60-70%[4] |
| Multiple Myeloma (MM) | Varies (e.g., VRd, Dara-VRd) | >90% | Varies, with high rates of very good partial response or better. |
| Response rates are approximate and can vary based on patient characteristics and disease stage. |
Experimental Protocols
In Vitro Proliferation Assay
Cell Lines and Culture: Human hematologic cancer cell lines (MOLM-16, Pfeiffer, KMS-12-PE/BM) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
Assay Procedure: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a specified period (e.g., 72 hours). Cell viability was assessed using a colorimetric assay (e.g., MTT or CellTiter-Glo). The concentration of this compound that caused 50% growth inhibition (GI50) was calculated from dose-response curves.
In Vivo Xenograft Studies
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) were used. Human cancer cells (MOLM-16 or KMS-12-BM) were implanted subcutaneously or intravenously to establish tumors.
Treatment Protocol: Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. This compound was administered orally (PO) at doses ranging from 25 to 100 mg/kg, typically twice a day, for a defined treatment period (e.g., 15 days).[3]
Efficacy Evaluation: Tumor volume was measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors were excised and weighed. Pharmacodynamic markers, such as the phosphorylation of PIM kinase substrates (e.g., BAD), were also assessed in tumor tissues at specific time points after dosing to confirm target engagement.[3]
Comparative Discussion
While a direct comparison is premature without clinical data, the preclinical findings for this compound are promising. The potent in vitro anti-proliferative activity and in vivo tumor growth inhibition suggest that this compound has significant anti-cancer effects in models of hematological malignancies.
The preclinical data indicates that this compound is active in cancer types where standard chemotherapy is also effective. A key area for future investigation will be to determine if this compound has activity in patients who are refractory to or have relapsed after standard chemotherapy. The mechanism of action of this compound, targeting the PIM kinase pathway, is distinct from traditional cytotoxic chemotherapy agents, suggesting it could be effective in overcoming chemotherapy resistance.
It is crucial to acknowledge the limitations of comparing preclinical results with clinical outcomes. The controlled environment of preclinical studies, using homogenous cell lines and animal models, does not fully recapitulate the complexity of human disease. The efficacy and safety of this compound relative to standard chemotherapy can only be definitively determined through well-designed, randomized clinical trials.
Conclusion
This compound demonstrates significant preclinical efficacy in models of acute myeloid leukemia, diffuse large B-cell lymphoma, and multiple myeloma. Its mechanism as a pan-PIM kinase inhibitor presents a novel approach to treating these diseases. While the preclinical data is encouraging, further clinical investigation is necessary to establish the comparative efficacy and safety of this compound against standard chemotherapy and to identify the patient populations most likely to benefit from this targeted therapy. Future research should focus on head-to-head clinical trials and the exploration of this compound in combination with existing therapeutic agents.
References
A Comparative Analysis of Uzansertib and Other ATP-Competitive PIM Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Uzansertib (INCB053914), a potent pan-PIM kinase inhibitor, and other notable ATP-competitive inhibitors targeting the PIM family of serine/threonine kinases. The PIM kinases (PIM1, PIM2, and PIM3) are crucial regulators of cell survival, proliferation, and metabolism, making them attractive targets in oncology, particularly for hematologic malignancies.[1][2] This document presents key performance data, detailed experimental methodologies, and visual representations of signaling pathways and workflows to aid in research and development decisions.
Performance Data of PIM Kinase Inhibitors
The following tables summarize the biochemical potency and cellular activity of this compound in comparison to other well-characterized ATP-competitive PIM inhibitors.
Table 1: Biochemical Potency (IC50/Ki) Against PIM Kinase Isoforms
| Inhibitor | PIM1 | PIM2 | PIM3 | Type | Reference(s) |
| This compound (INCB053914) | 0.24 nM (IC50) | 30 nM (IC50) | 0.12 nM (IC50) | Pan-PIM | [3][4][5][6] |
| PIM447 (LGH447) | 6 pM (Ki) | 18 pM (Ki) | 9 pM (Ki) | Pan-PIM | [7][8] |
| AZD1208 | 0.4 nM (IC50) | 5 nM (IC50) | 1.9 nM (IC50) | Pan-PIM | [9] |
| CX-6258 | 5 nM (IC50) | 25 nM (IC50) | 16 nM (IC50) | Pan-PIM | [10] |
| SGI-1776 | 7 nM (IC50) | 363 nM (IC50) | 69 nM (IC50) | PIM1/3 selective | [11] |
| TP-3654 | 5 nM (Ki) | 239 nM (Ki) | 42 nM (Ki) | PIM1/3 selective | [12] |
| SMI-4a | 17 nM (IC50) | Modest activity | - | PIM1 selective | [11] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Cellular Anti-Proliferative Activity (GI50/IC50)
| Inhibitor | Cell Lines | Activity Range | Reference(s) |
| This compound (INCB053914) | AML, MM, DLBCL, MCL, T-ALL | 13.2 nM - 230.0 nM (GI50) | [3][6] |
| AZD1208 | AML | Growth inhibition in 5/14 lines | [13] |
| CX-6258 | Various cancer cell lines | 0.02 µM - 3.7 µM (IC50) | [10] |
| PIM447 (LGH447) | Multiple Myeloma (MM) | Antiproliferative effect | [8][14] |
GI50: Half-maximal growth inhibition concentration. IC50: Half-maximal inhibitory concentration.
PIM Kinase Signaling Pathway
PIM kinases are constitutively active and primarily regulated at the transcriptional level, downstream of the JAK/STAT pathway which is activated by various cytokines and growth factors. They play a pivotal role in cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD. Furthermore, PIM kinases are implicated in the mTOR signaling pathway and regulate the CXCR4 receptor, which is critical for cell migration and homing.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of PIM kinase inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction. ADP is converted to ATP, which is then used in a luciferase reaction to generate light. The light signal is proportional to the ADP concentration and thus, the kinase activity.[15][16][17]
Methodology:
-
Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor (e.g., this compound) at various concentrations or DMSO as a vehicle control.
-
Enzyme Addition: Add 2 µL of recombinant human PIM kinase (e.g., PIM1, PIM2, or PIM3) diluted in kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[15][17]
-
Substrate Initiation: Add 2 µL of a substrate/ATP mixture (e.g., a PIM-specific peptide substrate and ATP at a concentration near the Km for the specific PIM isoform).
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[18][19][20]
Methodology:
-
Cell Seeding: Seed hematopoietic cancer cells (e.g., MOLM-16, KMS-12-BM) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the PIM inhibitor or DMSO vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[18][21]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.[18]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[20] Allow the plate to stand overnight in the incubator.[18]
-
Data Acquisition: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50/IC50 values from the dose-response curve.
Western Blotting for Phosphorylation of Downstream Targets
This technique is used to detect the phosphorylation status of specific PIM kinase substrates within cells.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of a target protein (e.g., p-BAD Ser112).
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PIM inhibitor for a specified time (e.g., 2 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST is often preferred over milk for phospho-antibodies to reduce background) for 1 hour at room temperature.[22]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-BAD) overnight at 4°C.
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry. The membrane can be stripped and re-probed for the total protein and a loading control (e.g., GAPDH, β-actin) to normalize the data.[23]
Experimental Workflow Visualization
The evaluation of a novel kinase inhibitor typically follows a structured workflow, progressing from initial biochemical screening to in vivo efficacy studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting PIM Kinases to Improve the Efficacy of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. researchgate.net [researchgate.net]
- 13. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. promega.com [promega.com]
- 16. Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10216G [pubs.rsc.org]
- 17. promega.in [promega.in]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. MTT assay overview | Abcam [abcam.com]
- 21. broadpharm.com [broadpharm.com]
- 22. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Uzansertib
For Immediate Use by Laboratory and Drug Development Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of Uzansertib (also known as INCB053914), a potent, ATP-competitive pan-PIM kinase inhibitor. Given its potential antineoplastic properties and biological activity, this compound and its associated waste must be managed as hazardous chemical waste to ensure the safety of laboratory personnel and the environment.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of potent, biologically active research compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
I. Hazard Assessment and Safety Precautions
This compound is a small molecule inhibitor with potential antineoplastic activity, indicating that it is biologically active and may be cytotoxic.[1] Clinical trial data has shown treatment-emergent adverse events, including elevated liver enzymes.[2] Therefore, it is prudent to handle this compound as a hazardous drug.
Personal Protective Equipment (PPE): When handling this compound in either solid or solution form, the following PPE is mandatory:
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A dedicated lab coat, preferably disposable.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary when handling the powder outside of a containment device.
All handling of solid this compound and preparation of solutions should be performed in a designated containment primary engineering control (C-PEC), such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[3]
II. Storage of this compound Stock and Working Solutions
Proper storage is critical to maintain the stability of this compound and to prevent accidental exposure. The stability of this compound in solution is dependent on the solvent and storage temperature.
| Solvent | Storage Temperature | Storage Duration |
| DMSO | -80°C | Up to 1 year[4] |
| DMSO | -20°C | Up to 1 month[5] |
| Powder | -20°C | Up to 3 years |
Note: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]
III. Step-by-Step Disposal Procedures for this compound Waste
The following step-by-step process outlines the proper disposal of different types of this compound waste. This workflow is also illustrated in the diagram below.
Step 1: Waste Segregation
Proper segregation of hazardous waste at the point of generation is crucial. Do not mix this compound waste with non-hazardous laboratory trash.
-
Solid this compound Waste: This includes expired or unused pure compound, as well as grossly contaminated items such as weigh boats and spatulas.
-
Liquid this compound Waste: This includes unused or leftover solutions of this compound in solvents like DMSO, as well as aqueous solutions from cell culture media.
-
Contaminated Labware: This category includes serological pipettes, pipette tips, centrifuge tubes, and culture flasks that have come into contact with this compound.
-
Contaminated Personal Protective Equipment (PPE): This includes gloves, disposable lab coats, and any other PPE worn while handling this compound.
Step 2: Waste Collection and Containment
All waste streams must be collected in clearly labeled, leak-proof containers that are compatible with the waste they contain.
-
Solid and Liquid Waste:
-
Collect in a dedicated, sealable hazardous waste container.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound". Do not use abbreviations.
-
If the waste is a solution, list all components, including solvents (e.g., "this compound in DMSO").
-
-
Sharps Waste: Needles and syringes that have been in contact with this compound must be disposed of in a designated sharps container.
-
Contaminated Labware and PPE:
-
These items are considered "trace" contaminated waste.
-
Place them in a designated hazardous waste bag (often a yellow or red bag, check with your institution's EHS) inside a rigid, leak-proof container.
-
Step 3: Labeling and Documentation
Properly label all waste containers with the following information:
-
The words “Hazardous Waste”.
-
The full name of the chemical(s) (e.g., this compound).
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container (accumulation start date).
-
The name and contact information of the principal investigator or laboratory.
Maintain a log of the waste generated.
Step 4: Storage of Hazardous Waste
Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation.
-
Ensure that incompatible waste types are segregated.
-
Secondary containment (such as a tray or bin) is recommended to contain any potential leaks.
Step 5: Waste Pickup and Disposal
-
Once the waste container is full or has reached the maximum accumulation time allowed by your institution (e.g., 6 or 12 months), arrange for a pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of any this compound waste down the drain or in the regular trash.
IV. Experimental Protocols: Decontamination
In the event of a spill, decontaminate surfaces using a strong oxidizing agent, such as a 10% bleach solution, followed by a rinse with water. All materials used for spill cleanup must be disposed of as hazardous waste.
Caption: A workflow diagram illustrating the proper disposal procedures for this compound waste.
References
- 1. This compound | C26H26F3N5O3 | CID 90279868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
Essential Safety and Operational Guide for Handling Uzansertib
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Uzansertib (also known as INCB053914). This compound is a potent, ATP-competitive pan-PIM kinase inhibitor and requires careful handling to ensure personnel safety and experimental integrity.
Immediate Safety and Handling Precautions
As a potent kinase inhibitor with antineoplastic activity, this compound should be handled with caution.[1] While a specific Safety Data Sheet (SDS) is not publicly available, the following guidelines are based on standard practices for handling hazardous research compounds.
Personal Protective Equipment (PPE)
Given the hazardous nature of potent kinase inhibitors, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[2]
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Double Gloving | Wear two pairs of chemotherapy-rated nitrile gloves. The outer glove should be disposed of immediately after handling the compound. |
| Body Protection | Disposable Gown | A disposable, fluid-resistant gown should be worn to protect against splashes and contamination. |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles or a face shield to protect the eyes and face from accidental splashes of solutions containing this compound. |
| Respiratory Protection | Fume Hood or Respirator | All weighing and preparation of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. For procedures outside a fume hood where aerosols may be generated, a NIOSH-approved respirator (e.g., N95 or higher) is recommended. |
Engineering Controls
-
Chemical Fume Hood: All work involving the solid form of this compound or the preparation of stock solutions must be performed in a certified chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation to minimize the accumulation of vapors and aerosols.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Operational Plans
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C to -80°C | Refer to vendor-specific recommendations | Protect from moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[3][4] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month[3][4] |
Solution Preparation
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Solubility in DMSO: ≥ 50 mg/mL.[5]
-
For in vivo studies, further dilution in vehicles such as PEG300, Tween-80, and saline may be required.[3] Always prepare fresh working solutions from the stock for experiments.
PIM Kinase Signaling Pathway
This compound is a pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3).[1][5][6] These serine/threonine kinases are downstream of the JAK/STAT and PI3K/AKT signaling pathways and play a crucial role in cell survival and proliferation by phosphorylating a range of downstream targets.[2][][8]
Caption: this compound inhibits PIM kinases, blocking downstream signaling pathways.
Experimental Protocols
The following is a representative protocol for assessing the effect of this compound on the phosphorylation of a downstream target (e.g., BAD) in a cancer cell line via Western blotting.
Western Blotting Protocol
-
Cell Culture and Treatment:
-
Culture a relevant hematologic cancer cell line (e.g., MOLM-16) in appropriate media.
-
Seed cells at a density of 1x10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or a vehicle control (DMSO) for a specified time (e.g., 2 hours).[5]
-
-
Cell Lysis:
-
Centrifuge the cells to pellet them.
-
Wash the pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-BAD) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for the total protein (e.g., total BAD) and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Disposal Plan
Dispose of all waste materials contaminated with this compound in accordance with local, state, and federal regulations for hazardous waste.
Waste Segregation and Disposal Workflow
Caption: Segregate and dispose of this compound waste via approved channels.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, pipette tips, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps: Needles and other contaminated sharps must be disposed of in a designated, puncture-proof sharps container.
-
Decontamination: All work surfaces and equipment should be decontaminated with an appropriate cleaning agent after handling this compound.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures. They can provide information on appropriate waste containers, labeling requirements, and pickup schedules.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
